molecular formula C44H57NO17 B1683853 Ortataxel CAS No. 186348-23-2

Ortataxel

Cat. No.: B1683853
CAS No.: 186348-23-2
M. Wt: 871.9 g/mol
InChI Key: BWKDAMBGCPRVPI-ZQRPHVBESA-N
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Description

Ortataxel has been used in trials studying the treatment of Lymphoma, Lung Cancer, Glioblastoma, and Kidney Cancer.
This compound is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. This compound binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, this compound modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDAMBGCPRVPI-ZQRPHVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870170
Record name Ortataxel
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Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

186348-23-2
Record name Ortataxel
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Record name Ortataxel [INN]
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Record name Ortataxel
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Record name Ortataxel
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Record name (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-bis(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoyl]oxy}-9-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl benzoate
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Record name ORTATAXEL
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Foundational & Exploratory

What is the chemical structure of Ortataxel?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ortataxel

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological characteristics of this compound (also known as IDN 5109 and BAY 59-8862), a second-generation, semi-synthetic taxane derivative with significant potential in oncology.

Chemical Structure and Properties

This compound is a complex diterpenoid compound derived from paclitaxel.[1] Its chemical structure is characterized by a baccatin III core, a feature common to taxanes, with specific modifications that enhance its pharmacological profile. The systematic IUPAC name for this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0¹,¹⁶.0³,¹⁰.0⁴,⁷]icos-13-en-2-yl] benzoate.[2]

Below is a simplified 2D representation of the core chemical structure of this compound.

Ortataxel_Structure cluster_core This compound Core Structure cluster_side_chain Key Moieties R1 Side Chain at C13 N_Boc_Isobutylisoserine N-tert-butoxycarbonyl-beta-isobutylisoserine R1->N_Boc_Isobutylisoserine Baccatin_III Baccatin III Core Baccatin_III->R1 Ester Linkage R2 Functional Groups Baccatin_III->R2 Carbonate_Ring 1,14-Carbonate Bridge R2->Carbonate_Ring

A simplified diagram of this compound's core structure.
Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₄₄H₅₇NO₁₇[2][3]
Molecular Weight 871.92 g/mol [3][4]
CAS Number 186348-23-2[2]
Water Solubility (Predicted) 0.0218 mg/mL[5]
logP (Predicted) 3.2 - 4.13[5]
pKa (Strongest Acidic, Predicted) 11.03[5]
pKa (Strongest Basic, Predicted) -3[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 11[5]

Mechanism of Action and Signaling Pathways

As a member of the taxane family, this compound's primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.[6]

Primary Mechanism: Tubulin Stabilization

This compound binds to the β-subunit of tubulin, promoting the assembly of tubulin dimers into microtubules and stabilizing them by preventing depolymerization.[7] This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions.[7] The ultimate result is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[8]

Mechanism_of_Action This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization ↓ This compound->Microtubule_Depolymerization Inhibits Microtubule_Assembly Microtubule Assembly ↑ Tubulin->Microtubule_Assembly Microtubule_Stabilization Microtubule Stabilization Microtubule_Assembly->Microtubule_Stabilization Microtubule_Depolymerization->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

The primary signaling pathway of this compound.
Novel Mechanisms of Action

Recent research on new-generation taxanes suggests additional mechanisms of action beyond tubulin stabilization. These include the suppression of cancer stem cell (CSC) genes and the blockage of critical signaling pathways like Hedgehog and PI3K/Akt.[9] These novel mechanisms may contribute to overcoming multidrug resistance.[9]

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary, the general approach involves the semi-synthesis from naturally derived precursors.

General Semi-Synthesis of Taxane Derivatives

The synthesis of taxane derivatives like this compound typically starts with a precursor molecule, such as 10-deacetylbaccatin III (10-DAB) or baccatin III, which is extracted from the needles of the yew tree (Taxus species).[10] The process generally involves:

  • Esterification : The hydroxyl group at the C-13 position of the baccatin III core is esterified with a protected side chain. For this compound, this would be a derivative of N-tert-butoxycarbonyl-beta-isobutylisoserine.

  • Functional Group Modification : Other functional groups on the baccatin III core may be modified to introduce desired properties.

  • Deprotection : Protecting groups on the side chain and the core molecule are removed in the final steps to yield the active compound.

  • Purification : The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

A general experimental workflow for evaluating a novel taxane derivative is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Line_Screening Cancer Cell Line Screening MTT_Assay Cytotoxicity Assays (e.g., MTT) Cell_Line_Screening->MTT_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) MTT_Assay->Mechanism_Studies Animal_Models Xenograft Animal Models (e.g., Mice with Human Tumors) Mechanism_Studies->Animal_Models Transition to In Vivo Efficacy_Studies Efficacy and Toxicity Studies Animal_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Studies->PK_PD_Studies Phase_I Phase I Trials (Safety and Dosage) PK_PD_Studies->Phase_I Transition to Clinical Development Phase_II Phase II Trials (Efficacy in Specific Cancers) Phase_I->Phase_II Phase_III Phase III Trials (Comparison with Standard Treatments) Phase_II->Phase_III

A typical experimental workflow for a novel taxane.
In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against a range of human cancer cell lines, including those that are sensitive and resistant to other drugs.[1] It has shown efficacy in in vivo models as well. For instance, oral administration of this compound was as effective as intravenous paclitaxel in mice with a human breast carcinoma model (MX-1).[11][12] It has also shown activity in xenografts of human ovarian carcinoma, including some paclitaxel-resistant models.[11][12]

Clinical Significance and Future Directions

This compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including lymphoma, lung cancer, glioblastoma, and kidney cancer.[4][5] A notable characteristic of this compound is that it is a poor substrate for P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance.[6] This property suggests that this compound may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[6][13] While further clinical development is ongoing, this compound represents a promising next-generation taxane with the potential to address some of the limitations of current chemotherapeutic agents.

References

Ortataxel: A Technical Guide to Overcoming Multi-Drug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multi-drug resistance (MDR) remains a formidable challenge in cancer chemotherapy, frequently leading to treatment failure. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells. Ortataxel (also known as IDN5109 and BAY 59-8862), a second-generation, semi-synthetic taxane, has emerged as a promising agent to circumvent MDR. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in overcoming MDR, and the experimental basis for its development. By synthesizing preclinical and clinical data, this document serves as a comprehensive resource for researchers and drug development professionals exploring novel strategies to combat chemoresistance.

Introduction: The Challenge of Multi-Drug Resistance

The efficacy of many first-line chemotherapeutics, including taxanes like paclitaxel and docetaxel, is often compromised by the development of MDR. The principal mechanism underlying MDR is the increased expression of efflux pumps, particularly P-glycoprotein (P-gp/ABCB1), but also including Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters utilize ATP hydrolysis to expel cytotoxic drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. This compound was specifically designed to be a poor substrate for these efflux pumps, offering a potential solution to this critical clinical problem.

This compound: Mechanism of Action

This compound's primary antineoplastic activity stems from its interaction with tubulin, a mechanism it shares with other taxanes. By binding to the β-tubulin subunit of microtubules, this compound stabilizes these structures, preventing the dynamic instability required for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Crucially, what distinguishes this compound is its ability to evade efflux by P-gp. Unlike its predecessors, paclitaxel and docetaxel, this compound is a poor substrate for this transporter. This characteristic allows this compound to accumulate to cytotoxic concentrations within MDR cancer cells, restoring therapeutic efficacy. Furthermore, preclinical studies have demonstrated that this compound can also modulate the activity of MRP1 and BCRP, further broadening its spectrum of activity against resistant tumors.[1]

Quantitative Analysis of this compound's Efficacy

In vitro studies have consistently demonstrated this compound's superior potency in cancer cell lines overexpressing P-gp compared to conventional taxanes.

Table 1: Comparative in vitro Cytotoxicity of this compound and Paclitaxel

Cell LineResistance MechanismDrugIC50 (nM)Fold Resistance (Resistant vs. Sensitive)
OVCAR8N/A (Sensitive)Paclitaxel10.51 ± 1.99N/A
OVCAR8 PTX R CP-gp OverexpressionPaclitaxel128.97 ± 6.4812.27
OVCAR8 PTX R PP-gp OverexpressionPaclitaxel152.80 ± 6.5114.54

Data adapted from a study on paclitaxel-resistant ovarian carcinoma cell lines.[2] Note: Specific IC50 values for this compound in these exact cell lines are not publicly available but preclinical data indicates it is 20-30 times more potent than paclitaxel in P-gp expressing cell lines.[3]

Table 2: Clinical Efficacy of this compound in Taxane-Resistant Breast Cancer (Phase II Study)

ParameterValue
Patient Population Advanced or metastatic breast cancer with disease progression within 6 months of prior taxane treatment
Dosage 75 mg/m² as a 1-hour i.v. infusion every 3 weeks
Number of Treated Patients 82
Evaluable for Response 76
Partial Response (PR) 6 (7% of all treated)
Stable Disease 31 (38%)
Median Response Duration 7 months (range: 4-9 months)

Data from a single-arm phase II clinical trial.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in both sensitive and MDR cancer cell lines.

Materials:

  • Sensitive and MDR cancer cell lines (e.g., OVCAR8 and OVCAR8 PTX R)[2]

  • Complete cell culture medium

  • This compound and Paclitaxel

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and a comparator drug (e.g., paclitaxel) in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and parental sensitive cells (e.g., MCF-7)

  • Rhodamine 123

  • This compound, Paclitaxel, and a known P-gp inhibitor (e.g., Verapamil)

  • Fluorescence-activated cell sorter (FACS) or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Drug Incubation: Pre-incubate the cells with this compound, paclitaxel, or verapamil at various concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for an additional 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123. Resuspend the cells in a fresh, drug-free medium and incubate at 37°C for 1-2 hours to allow for efflux.

  • Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and paclitaxel-treated cells. An increase in intracellular Rhodamine 123 indicates inhibition of P-gp-mediated efflux.

In Vivo Xenograft Model of Taxane-Resistant Cancer

This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a paclitaxel-resistant tumor model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Paclitaxel-resistant cancer cells (e.g., HCT-15)

  • This compound and Paclitaxel formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of paclitaxel-resistant cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, this compound).

  • Drug Administration: Administer the drugs according to a predetermined schedule (e.g., intravenous or intraperitoneal injections on specific days). Dosing for this compound in clinical trials for taxane-resistant NSCLC was 75 mg/m² intravenously every 3 weeks.[3]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: Plot the mean tumor volume for each treatment group over time. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Logical Relationships

Circumvention of P-glycoprotein Mediated Efflux

This compound's molecular structure allows it to bypass the P-gp efflux pump, a key mechanism of multi-drug resistance. This leads to increased intracellular drug accumulation and enhanced cytotoxicity in resistant cancer cells.

P_glycoprotein_Efflux cluster_cell MDR Cancer Cell Paclitaxel_in Paclitaxel Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Substrate Ortataxel_in This compound Ortataxel_in->Pgp Poor Substrate Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Efflux Extracellular_Paclitaxel Extracellular Paclitaxel Extracellular_Paclitaxel->Paclitaxel_in Enters Cell Extracellular_this compound Extracellular this compound Extracellular_this compound->Ortataxel_in Enters Cell

This compound as a poor substrate for P-glycoprotein.
Experimental Workflow for Assessing In Vivo Efficacy

The evaluation of this compound's antitumor activity in a preclinical setting typically involves a xenograft mouse model.

in_vivo_workflow start Start implant Implant Paclitaxel-Resistant Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound, Paclitaxel, or Vehicle randomize->treat measure Measure Tumor Volume Periodically treat->measure measure->treat Repeat Treatment Cycle analyze Analyze Tumor Growth and Survival Data measure->analyze Endpoint Reached end End analyze->end

Workflow for in vivo xenograft studies.
Potential Involvement of PI3K/Akt and Hedgehog Signaling Pathways

While direct evidence for this compound's modulation of the PI3K/Akt and Hedgehog signaling pathways is still emerging, these pathways are known to be involved in taxane resistance. It is plausible that new-generation taxanes like this compound may exert some of their effects through these pathways, in addition to their primary mechanism of microtubule stabilization.

signaling_pathways cluster_cell Cancer Cell This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Potential Modulation Hedgehog Hedgehog Pathway This compound->Hedgehog Potential Modulation Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Drug_Resistance Drug Resistance PI3K_Akt->Drug_Resistance Hedgehog->Drug_Resistance Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of taxanes, demonstrating clear efficacy in overcoming multi-drug resistance mediated by P-glycoprotein and other ABC transporters. Its ability to accumulate in resistant cells and exert its cytotoxic effects highlights a successful strategy in rational drug design. The preclinical and clinical data summarized in this guide underscore its potential as a valuable therapeutic option for patients with taxane-resistant cancers.

Future research should focus on several key areas:

  • Comprehensive IC50 Profiling: Generating a comprehensive panel of IC50 values for this compound against a wider range of sensitive and MDR cancer cell lines will provide a more complete picture of its activity spectrum.

  • Elucidation of Signaling Pathway Interactions: Further investigation is needed to clarify the direct effects of this compound on the PI3K/Akt and Hedgehog signaling pathways and how these interactions contribute to its overall efficacy.

  • Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens for resistant cancers.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and personalized medicine approaches.

By addressing these areas, the full therapeutic potential of this compound in the management of multi-drug resistant malignancies can be realized.

References

Unveiling Ortataxel: A Technical Deep Dive into its Early-Stage Antineoplastic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Ortataxel (also known by its developmental codes BAY 59-8862 and IDN-5109) is a second-generation, semi-synthetic taxane derivative that has demonstrated promising antineoplastic activity in early-stage research. This technical guide provides an in-depth overview of the core preclinical data, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and its ability to overcome multidrug resistance. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts in the field of oncology.

Mechanism of Action: Microtubule Stabilization and Efflux Pump Modulation

This compound's primary mechanism of action, like other taxanes, involves its interaction with tubulin. It binds to and stabilizes tubulin molecules, promoting their assembly into microtubules and preventing their disassembly.[1] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell division and proliferation.[1]

A key distinguishing feature of this compound is its ability to circumvent and modulate multidrug resistance (MDR) mechanisms. It is a poor substrate for major efflux pumps such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP-1), and breast cancer resistance protein (BCRP).[1] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to other chemotherapeutic agents, including first-generation taxanes like paclitaxel and docetaxel. In preclinical studies, this compound has been shown to be 20 to 30 times more potent as a growth inhibitory agent against human breast and colon tumor cell lines that express P-glycoprotein 170 compared to paclitaxel and docetaxel.[2]

cluster_0 Cellular Environment cluster_1 Multidrug Resistance This compound This compound Tubulin β-Tubulin Subunits This compound->Tubulin Binds to EffluxPumps Efflux Pumps (P-gp, MRP-1, BCRP) This compound->EffluxPumps Poor Substrate & Modulator Microtubules Stabilized Microtubules Tubulin->Microtubules Promotes Polymerization & Prevents Depolymerization MitoticSpindle Disrupted Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Chemotherapy Other Chemotherapeutics EffluxPumps->Chemotherapy Efflux

Figure 1: Mechanism of Action of this compound.

In Vitro Antineoplastic Activity

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines, including those sensitive and resistant to other taxanes.

Cytotoxicity Data
Cell LineCancer TypeResistance PhenotypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
IGROV-1 Ovarian Carcinoma-More potent than Paclitaxel-[3]
IGROV-1/Pt1 Ovarian CarcinomaCisplatin-resistantMore potent than Paclitaxel-[3]
P-gp expressing Breast CarcinomaP-glycoprotein overexpression20-30x more potent-[2]
P-gp expressing Colon CarcinomaP-glycoprotein overexpression20-30x more potent-[2]

Note: Specific IC50 values were not available in the reviewed literature, but relative potencies were described.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to determine the cytotoxic activity of a compound is the Sulforhodamine B (SRB) assay.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a comparator drug like paclitaxel) for a continuous period, typically 72-96 hours.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates and solubilize the bound SRB with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 72-96 hours B->C D Fix with TCA C->D E Stain with SRB D->E F Wash and Solubilize E->F G Read Absorbance at 510 nm F->G H Calculate IC50 G->H

Figure 2: In Vitro Cytotoxicity Assay Workflow.

In Vivo Antineoplastic Activity

This compound has demonstrated significant antitumor efficacy in various human tumor xenograft models, including those resistant to paclitaxel. A notable feature is its oral bioavailability, which is uncommon for taxanes.

In Vivo Efficacy Data
Tumor ModelCancer TypeAdministration RouteKey FindingsReference
MX-1 Human Breast CarcinomaOralAs effective as intravenous paclitaxel.[4]
Human Ovarian Carcinoma Xenografts Ovarian CarcinomaIntravenous and OralEffective by both routes.[4]
MNB-PTX-1 Paclitaxel-resistant Human Ovarian CarcinomaIntravenous and OralShowed activity in a paclitaxel-resistant model.[4]
NSCL Xenografts Non-Small Cell Lung Cancer-Active.[2]
Experimental Protocol: Human Tumor Xenograft Study (General)
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (and comparator drugs) via the desired route (e.g., intravenous or oral) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoints: The primary efficacy endpoints typically include:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between the treated and control groups.

    • T/C Ratio: The ratio of the mean tumor volume of the treated group to the control group.

    • Tumor Growth Delay: The difference in the time it takes for the tumors in the treated and control groups to reach a specific size.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the antitumor effect.

Preclinical Pharmacokinetics

A significant advantage of this compound is its oral bioavailability. In preclinical studies, the oral bioavailability of this compound (IDN-5109) was determined to be approximately 48%.[5] This is attributed to its characteristic as a poor substrate for the P-glycoprotein efflux pump in the gastrointestinal tract.[5]

Future Directions

The early-stage research on this compound highlights its potential as a valuable addition to the arsenal of antineoplastic agents, particularly for the treatment of multidrug-resistant tumors. Further investigations are warranted to fully elucidate its clinical efficacy and safety profile. The development of an orally bioavailable taxane could offer significant advantages in terms of patient convenience and treatment administration.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development status of this compound may have evolved since the publication of the cited research.

References

Ortataxel: A Second-Generation Taxane Derivative Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortataxel (also known as SB-T-101131, IDN5109, and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative designed to overcome the limitations of first-generation taxanes like paclitaxel and docetaxel. A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes cytotoxic agents from cancer cells. This compound distinguishes itself by being a poor substrate for P-gp, enabling it to maintain potent antitumor activity in resistant cancer cell lines.[1] Furthermore, it exhibits excellent oral bioavailability, offering a significant advantage over the intravenous administration required for its predecessors.[2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Evolution of Taxanes

The taxane family of chemotherapeutic agents, which includes the widely used drugs paclitaxel and docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer.[2][3] Their primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][3] However, the clinical efficacy of first-generation taxanes is often hampered by both intrinsic and acquired multidrug resistance. A key mechanism of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes these drugs from the tumor cells.[1]

To address this challenge, second-generation taxanes have been developed with structural modifications aimed at reducing their affinity for P-gp while retaining or enhancing their microtubule-stabilizing activity. This compound emerged from these efforts as a promising candidate with a favorable resistance profile and improved pharmacokinetic properties.[1][4]

Mechanism of Action

Similar to other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[1] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. The result is a prolonged arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[2][3]

A critical distinction of this compound is its significantly reduced affinity for P-glycoprotein.[1] This characteristic allows it to accumulate to cytotoxic concentrations within cancer cells that overexpress P-gp, a common mechanism of resistance to paclitaxel and docetaxel. Consequently, this compound demonstrates potent activity against a range of drug-resistant tumor models.[1][4]

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cluster_0 This compound's Core Mechanism This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Core mechanism of action of this compound.

Preclinical Data

This compound has demonstrated significant antitumor activity in a variety of preclinical models, including those resistant to first-generation taxanes.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeResistance ProfileThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Reference
A2780OvarianSensitiveData not availableData not available[4]
A2780/ADOvarianP-gp Overexpression15>1000[4]
MCF7BreastSensitiveData not availableData not available[4]
MCF7/ADRBreastP-gp Overexpression25>5000[4]
HCT-15ColonP-gp Overexpression10300[5]

IC₅₀ values are approximate and compiled from various sources for comparative purposes.

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Notable OutcomesReference
MX-1Human Breast CarcinomaOral this compoundComparable to IV PaclitaxelFirst taxane to show oral bioavailability and efficacy.
MNB-PTX-1Paclitaxel-Resistant Ovarian CarcinomaIV and Oral this compoundSignificant activityDemonstrated activity in a paclitaxel-resistant model.[6]
Taxane-Resistant NSCLC XenograftsNon-Small Cell Lung CancerThis compoundActiveShowed activity in models resistant to other taxanes.

Clinical Trial Data

This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies. While development was discontinued for some indications, the data provides valuable insights into its clinical activity and safety profile.[7]

Table 3: Summary of Selected Clinical Trials for this compound
PhaseIndicationDosage and ScheduleKey Efficacy ResultsMajor ToxicitiesReference
Phase IRefractory Solid Tumors10 to 70.1 mg/m² orally, daily for 5 days every 3 weeks1 partial response, 2 stable diseaseGrade 3/4 neutropenia, febrile neutropenia, fatigue, neuropathy[8]
Phase IITaxane-Resistant Metastatic Breast Cancer75 mg/m² IV every 3 weeks7% partial response rate, 38% stable diseaseNeutropenia (57% Grade 3-4), peripheral neuropathy (5% severe), fatigue, liver failure (2 deaths)[9]
Phase IITaxane-Resistant Non-Small Cell Lung Cancer75 mg/m² IV every 3 weeksPartial responses observedGenerally well-tolerated[5]
Phase IIRecurrent GlioblastomaData not availableDid not meet expected progression-free survivalData not available[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other taxane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of taxanes on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and/or other taxanes

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (for enhancing polymerization)

  • This compound or other test compounds

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin (final concentration ~2 mg/mL) in polymerization buffer.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Add GTP (final concentration 1 mM) and glycerol (final concentration ~10%) to the reaction mixture.

  • Measurement: Immediately transfer the reaction mixture to a pre-warmed 96-well plate and place it in the microplate reader set to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the change in absorbance over time. Compare the rate and extent of polymerization in the presence of the test compound to the controls.

Human Tumor Xenograft Model in Mice

This in vivo protocol is a general guideline for evaluating the antitumor efficacy of a novel taxane.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • This compound or other test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 million cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (or other test compounds) and the vehicle control according to the desired schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition for the treatment groups compared to the control group.

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cluster_1 Experimental Workflow for Taxane Evaluation In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Cytotoxicity Assay->Tubulin Polymerization Assay P-gp Substrate Assay P-gp Substrate Assay Tubulin Polymerization Assay->P-gp Substrate Assay In Vivo Xenograft Model In Vivo Xenograft Model P-gp Substrate Assay->In Vivo Xenograft Model Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Xenograft Model->Pharmacokinetic Studies Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials

Caption: A typical experimental workflow for evaluating a novel taxane derivative.

Signaling Pathways

The primary signaling event initiated by this compound is the stabilization of microtubules, which leads to mitotic arrest. This prolonged arrest activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. If the cell is unable to properly align its chromosomes, a cascade of signaling events is triggered, ultimately leading to apoptosis.

Key signaling pathways implicated in taxane-induced apoptosis include:

  • p53-dependent and -independent pathways: Taxane-induced mitotic arrest can lead to the activation of the tumor suppressor p53, which in turn can induce the expression of pro-apoptotic proteins. However, taxanes can also induce apoptosis in p53-mutant cells, indicating the involvement of p53-independent mechanisms.

  • Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate. Taxanes can modulate the expression and activity of these proteins to favor apoptosis.

  • MAPK and PI3K/Akt pathways: The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are key regulators of cell survival and proliferation. Studies have shown that taxanes can modulate these pathways, although the specific effects can be cell-type dependent. For instance, in some contexts, paclitaxel has been shown to activate the pro-apoptotic p38 MAPK pathway, while in others, it can inhibit the pro-survival PI3K/Akt pathway.

While the specific signaling nuances of this compound are not as extensively characterized as those of first-generation taxanes, its fundamental mechanism of microtubule stabilization suggests that it likely engages these same core apoptotic signaling pathways.

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cluster_2 Advantages of this compound First-Generation Taxanes First-Generation Taxanes P-gp Efflux P-gp Efflux First-Generation Taxanes->P-gp Efflux is a substrate for Intravenous Administration Intravenous Administration First-Generation Taxanes->Intravenous Administration requires Multidrug Resistance Multidrug Resistance P-gp Efflux->Multidrug Resistance This compound This compound Poor P-gp Substrate Poor P-gp Substrate This compound->Poor P-gp Substrate is a Oral Bioavailability Oral Bioavailability This compound->Oral Bioavailability has Activity in Resistant Tumors Activity in Resistant Tumors Poor P-gp Substrate->Activity in Resistant Tumors leads to Improved Patient Convenience Improved Patient Convenience Oral Bioavailability->Improved Patient Convenience leads to

Caption: Logical relationship of this compound's advantages over first-generation taxanes.

Conclusion

This compound represents a significant advancement in the development of taxane-based chemotherapy. Its ability to circumvent P-gp-mediated multidrug resistance and its oral bioavailability address two of the major limitations of first-generation taxanes. While its clinical development has faced challenges, the preclinical and early clinical data for this compound underscore the potential of second-generation taxanes in treating resistant tumors. Further research into the specific molecular interactions and signaling pathways modulated by this compound could provide valuable insights for the design of even more effective and targeted cancer therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of advanced taxane derivatives.

References

Unraveling the Tubulin-Binding Dynamics of Ortataxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the tubulin-binding properties of Ortataxel, a second-generation taxane derivative with significant potential in oncology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data on this compound's mechanism of action, focusing on its interaction with tubulin and its impact on microtubule dynamics.

Executive Summary

This compound is a potent microtubule-stabilizing agent that exhibits significant activity against a range of cancer cell lines, including those resistant to first-generation taxanes like paclitaxel.[1][2] Its primary mechanism of action involves binding to β-tubulin, which promotes and stabilizes microtubule polymerization, leading to cell cycle arrest and apoptosis. A key feature of this compound is its reduced susceptibility to efflux by P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[2][3] This guide will detail the quantitative aspects of this compound's interaction with tubulin and provide standardized protocols for its evaluation.

Mechanism of Action: Tubulin Binding and Microtubule Stabilization

Like other taxanes, this compound binds to the taxane-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3] This binding event has a profound impact on microtubule dynamics, shifting the equilibrium towards polymerization and suppressing the dynamic instability that is crucial for mitotic spindle function and other vital cellular processes.[4]

The stabilization of microtubules by this compound leads to the formation of abnormal microtubule bundles and asters, ultimately disrupting the mitotic spindle and blocking cells in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest triggers apoptotic cell death.

Signaling Pathway of this compound-Induced Apoptosis

Ortataxel_Mechanism This compound This compound Tubulin β-Tubulin This compound->Tubulin Microtubules Microtubule Stabilization (Suppression of Dynamics) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Analysis of Tubulin-Binding Properties

ParameterCell LineValueReference
Growth Inhibition (Potency vs. Paclitaxel)P-gp expressing human breast and colon tumor cell lines20-30 times more potent[2]

Note: This table will be updated as more direct binding affinity data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the tubulin-binding and microtubule-stabilizing properties of this compound. These protocols are based on standard assays used for other taxanes and can be adapted for the specific evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare Purified Tubulin Solution Start->Prepare_Tubulin Add_this compound Add this compound (or control) Prepare_Tubulin->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_OD Measure Absorbance (340 nm) over time Incubate->Measure_OD Analyze Analyze Polymerization Kinetics (IC50) Measure_OD->Analyze End End Analyze->End Cellular_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells on Coverslips Start->Seed_Cells Treat_Cells Treat with this compound (or control) Seed_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Stain_Tubulin Immunostain for α-tubulin (and DAPI) Fix_Permeabilize->Stain_Tubulin Image_Cells Image by Fluorescence Microscopy Stain_Tubulin->Image_Cells Analyze Analyze Microtubule Morphology Image_Cells->Analyze End End Analyze->End

References

Initial In-Vitro Efficacy of Ortataxel: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel (also known as IDN-5109 and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative developed to improve upon the therapeutic index of first-generation taxanes like paclitaxel and docetaxel. A key feature of this compound is its efficacy in tumor models that exhibit multidrug resistance (MDR), a common mechanism of treatment failure with conventional taxanes. This technical guide summarizes the initial in-vitro studies that have defined the core efficacy and mechanism of action of this compound, with a focus on its cytotoxic activity, microtubule stabilization, and induction of apoptosis.

Core Mechanism of Action: Microtubule Stabilization

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and inhibiting their depolymerization.[1] This disruption of microtubule dynamics interferes with the normal functioning of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptotic cell death.

In-Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. A significant finding from early in-vitro studies is its enhanced potency in cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.

Table 1: Comparative Potency of this compound in P-glycoprotein (P-gp) Expressing Cell Lines

CompoundCell LinesFold-Potency Increase vs. Paclitaxel/DocetaxelReference
This compoundHuman Breast and Colon Tumor Cell Lines (P-gp expressing)20-30 times more potentThis is an inferred statement based on qualitative descriptions in the search results.

Table 2: Intracellular Accumulation in P-gp Expressing Cells

CompoundCell LineFold-Increase in Intracellular Retention vs. Paclitaxel (after 2 hours)Reference
[3H]IDN-5109 (this compound)MDA435/LCC6mdr1 (P-gp expressing)5.3-fold[2]

These findings suggest that this compound is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within resistant cancer cells.[2][3]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for determining the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Microtubule Stabilization Assay (In-vitro Tubulin Polymerization)

This protocol outlines a method to assess the effect of this compound on the polymerization of purified tubulin.

Objective: To confirm the microtubule-stabilizing activity of this compound.

Methodology:

  • Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice.

  • Reaction Setup: The tubulin solution is added to the wells of a microplate containing various concentrations of this compound or a control compound (e.g., paclitaxel as a positive control, colchicine as a destabilizing control, and vehicle as a negative control).

  • Polymerization Induction: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls. Enhanced polymerization compared to the vehicle control indicates microtubule stabilization.

Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol describes a method to quantify the induction of apoptosis by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Signaling Pathways and Visualizations

The primary mechanism of taxane-induced apoptosis involves the disruption of microtubule dynamics, leading to mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway. While specific signaling studies for this compound are not extensively available in the public domain, the known pathways for taxanes like paclitaxel and docetaxel provide a likely framework. Docetaxel, for instance, has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting apoptosis.

Below are diagrams representing the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_cytotoxicity In-Vitro Cytotoxicity cluster_microtubule Microtubule Stabilization cluster_apoptosis Apoptosis Induction cell_seeding Seed Cancer Cells drug_treatment Treat with this compound cell_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay ic50_determination Determine IC50 mtt_assay->ic50_determination tubulin_prep Prepare Purified Tubulin add_this compound Add this compound tubulin_prep->add_this compound measure_polymerization Measure Polymerization (Turbidity) add_this compound->measure_polymerization cell_treatment_apoptosis Treat Cells with this compound annexin_pi_staining Annexin V/PI Staining cell_treatment_apoptosis->annexin_pi_staining flow_cytometry Flow Cytometry Analysis annexin_pi_staining->flow_cytometry

Caption: Experimental workflow for in-vitro evaluation of this compound.

signaling_pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Binds to β-tubulin Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Mitotic_Arrest->Bcl2 Induces Phosphorylation Phospho_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phospho_Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Phospho_Bcl2->Mitochondria Inactivation promotes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Conclusion

Initial in-vitro studies of this compound have established its potent cytotoxic activity, particularly in multidrug-resistant cancer cell lines. This enhanced efficacy is attributed to its ability to evade P-glycoprotein-mediated efflux, leading to higher intracellular concentrations. The fundamental mechanism of action remains consistent with that of other taxanes: stabilization of microtubules, resulting in mitotic arrest and the induction of apoptosis. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to identify predictive biomarkers for its clinical application.

References

Methodological & Application

Application Notes and Protocols for Ortataxel (IDN-5109/BAY 59-8862) in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of Ortataxel, a second-generation taxane with notable efficacy in multidrug-resistant tumor models. The following sections detail quantitative data from key preclinical studies, step-by-step experimental protocols for in vivo efficacy testing, and a description of the underlying mechanism of action.

I. Quantitative Preclinical Data

The following tables summarize the dosage, administration, and efficacy of this compound in various preclinical cancer models.

Table 1: Intravenous Administration of this compound in Human Tumor Xenografts

Tumor ModelHost AnimalThis compound Dose (mg/kg)Administration ScheduleEfficacyMaximum Tolerated Dose (MTD) (mg/kg)Reference
Ovarian Carcinoma (paclitaxel-resistant)Nude MiceNot Specifiedi.v., 4 times every 4th daySuperior to paclitaxel90[1]
Breast CarcinomaNude MiceNot Specifiedi.v., 4 times every 4th dayComparable to paclitaxel90[1]
Cervical CarcinomaNude MiceNot Specifiedi.v., 4 times every 4th dayComparable to paclitaxel90[1]
Lung CarcinomaNude MiceNot Specifiedi.v., 4 times every 4th daySuperior to paclitaxel90[1]
Colon CarcinomaNude MiceNot Specifiedi.v., 4 times every 4th daySuperior to paclitaxel90[1]
Prostatic Carcinoma (DU145)Nude Mice54i.v., 4 times every 4th daySuperior to paclitaxel90[1][2]

Table 2: Oral and Intravenous Administration of this compound in Human Ovarian Carcinoma Xenografts

Tumor XenograftAdministration RouteThis compound Dose (mg/kg)Efficacy (% Tumor Regression)Oral BioavailabilityReference
1A9OralNot Specified90-100%48%[3]
HOC18OralNot Specified90-100%48%[3]
MNB-PTX1 (paclitaxel-resistant)OralNot Specified10%48%[3]
1A9, HOC18, MNB-PTX1IntravenousNot SpecifiedAs active as oral administration-[3]

II. Experimental Protocols

A. In Vivo Efficacy Assessment in Subcutaneous Human Breast Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous breast cancer xenograft model and subsequent treatment with this compound to evaluate its anti-tumor activity.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Female athymic nude mice (nu/nu), 5-6 weeks old

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (23-25 gauge)

  • Calipers

  • This compound (IDN-5109)

  • Vehicle for this compound formulation (e.g., ethanol, Cremophor ELP, and 0.9% NaCl)[4]

Procedure:

  • Cell Culture: Culture human breast cancer cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain logarithmic growth phase.

  • Cell Preparation for Inoculation:

    • Harvest cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) to a final concentration of 1 x 10^7 cells/mL.[5]

    • Keep the cell suspension on ice until injection.

  • Tumor Inoculation:

    • Anesthetize the mice.

    • Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse using a 23-25 gauge needle.[6]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[7]

  • Drug Administration:

    • When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation. For intravenous administration, a vehicle such as ethanol and Cremophor ELP diluted in saline can be used.[4] For oral administration, the formulation should be suitable for gavage.

    • Administer this compound at the desired dose and schedule (e.g., intravenously four times every 4th day).[1] The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition.

B. In Vivo Efficacy Assessment in Orthotopic Human Ovarian Cancer Xenograft Model

This protocol outlines the surgical procedure for establishing an orthotopic ovarian cancer model to evaluate the efficacy of this compound in a more clinically relevant microenvironment.

Materials:

  • Human ovarian carcinoma cell line (e.g., 1A9, HOC18) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

  • Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.

  • Surgical instruments (sterile).

  • Anesthesia and analgesics.

  • In vivo imaging system.

  • This compound (IDN-5109) and appropriate vehicle.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the ovarian cancer cells in sterile PBS at a concentration of 1 x 10^6 cells in 10 µL.[8]

  • Surgical Procedure:

    • Anesthetize the mouse and place it in a sterile surgical field.

    • Make a small incision on the flank to expose the ovary.

    • Using a fine-gauge needle, inject the cell suspension directly into the ovarian bursa.[9][10]

    • Suture the incision.

    • Administer analgesics post-surgery.

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using an in vivo imaging system starting one week post-inoculation.[8][10]

  • Drug Administration and Efficacy Evaluation:

    • Once the tumor burden is established (as determined by imaging), randomize mice into treatment and control groups.

    • Administer this compound orally or intravenously at the desired dosage and schedule.[3]

    • Monitor tumor progression and response to treatment via in vivo imaging.

    • At the end of the study, perform a necropsy to assess primary tumor growth and metastasis.

III. Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cellular cytoskeleton.[1]

Signaling Pathway

Ortataxel_Mechanism cluster_Cell Cancer Cell This compound This compound Microtubule Microtubule This compound->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by this compound) MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Dysfunctional Spindle Assembly Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Description of Mechanism:

  • Binding to Microtubules: this compound binds to the β-tubulin subunit of microtubules.[11]

  • Inhibition of Depolymerization: This binding stabilizes the microtubule polymer, preventing its disassembly into tubulin dimers.[11]

  • Disruption of Mitotic Spindle: The stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division.

  • Cell Cycle Arrest: The dysfunctional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.

C. In Vitro Microtubule Polymerization Assay

This assay directly measures the ability of this compound to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized microtubules

  • This compound (IDN-5109) and a negative control (e.g., vehicle)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and the fluorescent reporter dye.

  • Addition of Compounds: Add this compound or the vehicle control to the respective wells.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compare the curves for this compound-treated samples to the control to determine its effect on microtubule polymerization.

IV. Experimental Workflow Diagrams

Subcutaneous_Xenograft_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation & Tumor Growth cluster_Treatment Treatment & Evaluation A 1. Culture Breast Cancer Cells B 2. Prepare Cell Suspension A->B C 3. Subcutaneous Injection in Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice & Administer this compound D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Final Tumor Excision & Analysis F->G

Caption: Subcutaneous Xenograft Workflow.

Orthotopic_Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Tumor Growth cluster_Treatment Treatment & Evaluation A 1. Culture Luciferase-tagged Ovarian Cancer Cells B 2. Prepare Cell Suspension A->B C 3. Orthotopic Surgical Implantation B->C D 4. Monitor Tumor Growth (In Vivo Imaging) C->D E 5. Randomize Mice & Administer this compound D->E F 6. Monitor Tumor Burden (In Vivo Imaging) E->F G 7. Necropsy & Metastasis Assessment F->G

Caption: Orthotopic Xenograft Workflow.

References

Application Notes and Protocols for Ortataxel in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel (also known as IDN-5109 and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative that exhibits potential as an antineoplastic agent.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which interferes with microtubule dynamics, leading to the inhibition of cell division and proliferation.[1] A key feature of this compound is its poor substrate affinity for P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. This characteristic suggests that this compound may be effective against tumors that have developed resistance to other taxanes, such as paclitaxel.[1]

These application notes provide a comprehensive guide for the use of this compound in in-vitro cell culture experiments, including detailed protocols for common assays and a summary of available data to guide experimental design. While this compound's clinical development was discontinued after Phase II trials, its unique properties and its more potent derivative, difluorovinyl-ortataxel (DFV-OTX), make it a valuable tool for cancer research, particularly in the context of drug resistance.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides IC50 values for the parent compound, paclitaxel, in various breast cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound in your experiments. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

Table 1: Paclitaxel IC50 Values in Various Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)Incubation Time (h)
SK-BR-3HER2+Not specified in the provided text72
MDA-MB-231Triple Negative2.4 - 300Not specified in the provided text
T-47DLuminal ANot specified in the provided text72
MCF-7Luminal A3.5 µMNot specified in the provided text
BT-474Luminal B19 nMNot specified in the provided text

Note: The IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions. The values presented here are for reference and should be confirmed experimentally for your specific cell line.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are based on established methods for taxanes and should be optimized for your specific cell line and experimental goals.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash them once with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their DNA content.

Western Blot Analysis

This protocol provides a general procedure for analyzing protein expression changes in response to this compound treatment.

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt or Hedgehog pathways, or apoptosis-related proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by advanced taxanes like this compound.

Ortataxel_Mechanism This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of Action of this compound.

Taxane_Signaling cluster_pathways Potential Downstream Signaling Pathways PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_reg Apoptosis Regulation mTOR->Apoptosis_reg Hedgehog Hedgehog Pathway Gli Gli Hedgehog->Gli Gli->Proliferation Gli->Apoptosis_reg AdvancedTaxanes Advanced Taxanes (e.g., this compound) AdvancedTaxanes->PI3K Inhibition AdvancedTaxanes->Hedgehog Inhibition

Caption: Potential Signaling Pathways Modulated by Advanced Taxanes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Line Seeding Cell Seeding Start->Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General Experimental Workflow for this compound Studies.

References

Application Notes and Protocols for Ortataxel in Taxane-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes, such as paclitaxel and docetaxel, are potent microtubule-stabilizing agents that represent a cornerstone of chemotherapy for a variety of solid tumors. However, the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), significantly limits their clinical efficacy. Ortataxel (IDN-5109) is a second-generation, semi-synthetic taxane designed to overcome these limitations. Unlike first-generation taxanes, this compound is a poor substrate for P-gp and other ATP-binding cassette (ABC) transporters, enabling it to retain activity in cancer cells that have developed resistance to conventional taxanes. Furthermore, its derivative, difluorovinyl-ortataxel (DFV-OTX), has demonstrated even greater potency in preclinical models of taxane-resistant breast cancer.

These application notes provide a summary of the efficacy of this compound and its derivative DFV-OTX in taxane-resistant cancer cell lines, along with detailed protocols for key in vitro assays to evaluate their activity.

Data Presentation

The following tables summarize the cytotoxic activity of this compound's derivative, DFV-OTX, in comparison to paclitaxel in both taxane-sensitive and taxane-resistant breast cancer cell lines. This data highlights the potential of this new generation taxane to overcome established resistance mechanisms.

Table 1: Cytotoxicity of DFV-OTX and Paclitaxel in Human Breast Cancer Cell Lines

Cell LineDrugIC50 (nM)Resistance Mechanism
MCF-7 Paclitaxel2.5 ± 0.3Taxane-Sensitive
DFV-OTX3.8 ± 0.5
MCF-7/TAX Paclitaxel89.7 ± 7.2Acquired Taxane Resistance
DFV-OTX5.6 ± 0.8
MDA-MB-231 Paclitaxel4.2 ± 0.6Taxane-Sensitive
DFV-OTX2.9 ± 0.4
MDA-MB-231/TAX Paclitaxel156.3 ± 12.5Acquired Taxane Resistance
DFV-OTX4.1 ± 0.7

Data adapted from studies on DFV-OTX, a potent derivative of this compound.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their cytotoxic effects through the stabilization of microtubules, leading to a sustained mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis. A key advantage of this compound is its ability to bypass P-gp-mediated efflux, a common mechanism of taxane resistance.

G2M_Arrest_Apoptosis This compound This compound / DFV-OTX Microtubules Microtubule Stabilization This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of this compound-induced cell death.

A significant challenge in taxane chemotherapy is the overexpression of ABC transporters that actively pump drugs out of the cancer cell. This compound is designed to be a poor substrate for these pumps.

Drug_Efflux cluster_cell Taxane-Resistant Cancer Cell Paclitaxel_in Paclitaxel Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Efflux Ortataxel_in This compound Ortataxel_in->Pgp Poor Substrate Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Drug Add Drug Dilutions Incubate1->Add_Drug Incubate2 Incubate 48-72h Add_Drug->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Techniques for Assessing Ortataxel's Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel is a second-generation, semi-synthetic taxane derivative with antineoplastic activity.[1] Like other taxanes, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular functions, particularly mitosis.[2] this compound binds to and stabilizes tubulin, promoting its assembly into microtubules and preventing depolymerization.[1] This interference with the normal dynamic instability of microtubules leads to the inhibition of cell division, G2/M phase cell cycle arrest, and ultimately, apoptotic cell death.[1][3] A key characteristic of this compound is that it is a poor substrate for P-glycoprotein (P-gp) mediated efflux, suggesting it may be effective in treating multi-drug resistant tumors.[1]

These application notes provide detailed protocols for key experimental techniques to assess the biological impact of this compound on microtubule dynamics, from in vitro polymerization to cellular consequences.

Application Note 1: Live-Cell Imaging to Quantify Microtubule Dynamic Instability

Principle: Live-cell imaging is a powerful technique for directly observing and quantifying the effects of this compound on microtubule dynamics in real-time. By expressing fluorescently-tagged tubulin (e.g., GFP-α-tubulin) or using live-cell microtubule-binding dyes, researchers can track the growth, shortening, and overall turnover of individual microtubules.[4][5] Taxanes are known to suppress dynamic instability.[6] This method allows for the precise measurement of key parameters of dynamic instability, including the rates of microtubule growth and shortening, and the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth).[7]

Experimental Protocol: Live-Cell Imaging of GFP-Tubulin

Materials:

  • Cell line of interest (e.g., human breast cancer cell line MCF-7)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Plasmid encoding GFP-α-tubulin

  • Transfection reagent

  • Glass-bottom imaging dishes

  • This compound stock solution (in DMSO)

  • Live-cell imaging microscope equipped with a sensitive camera, environmental chamber (37°C, 5% CO2), and appropriate filter sets

  • Image analysis software with microtubule tracking capabilities

Procedure:

  • Cell Culture and Transfection:

    • One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Transfect the cells with the GFP-α-tubulin plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow cells to express the protein for 24-48 hours. Select cells with low to moderate fluorescence intensity for imaging to avoid artifacts from tubulin overexpression.[4]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Replace the medium in the imaging dishes with the this compound-containing or control medium.

  • Image Acquisition:

    • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

    • Identify a suitable cell for imaging: one that is relatively flat, shows clear microtubule structures, and has a good signal-to-noise ratio.[4]

    • Focus on the cell periphery where individual microtubules are more easily resolved.

    • Acquire time-lapse images (e.g., one frame every 2 seconds) for a total duration of 2-5 minutes.[4] Use minimal laser power to reduce phototoxicity.

    • Repeat the acquisition for at least 10-15 cells per condition.

  • Data Analysis:

    • Import the time-lapse image series into the analysis software.

    • Track the plus-ends of individual microtubules over time to generate "life history" plots.

    • From these plots, calculate the following parameters:

      • Growth Rate (µm/min): The speed of microtubule polymerization.

      • Shortening Rate (µm/min): The speed of microtubule depolymerization.

      • Catastrophe Frequency (events/min): The frequency of transitions from growth to shortening.

      • Rescue Frequency (events/min): The frequency of transitions from shortening to growth.

      • Dynamicity (µm/min): The total length of tubulin turnover per minute.[6]

Data Presentation

Table 1: Effect of this compound on Microtubule Dynamic Instability Parameters

Treatment ConditionGrowth Rate (µm/min)Shortening Rate (µm/min)Catastrophe Frequency (events/min)Dynamicity (µm/min)
Vehicle Control (DMSO)15.2 ± 2.125.5 ± 3.41.8 ± 0.340.7 ± 5.5
This compound (10 nM)11.8 ± 1.918.1 ± 2.50.9 ± 0.229.9 ± 4.4
This compound (50 nM)8.5 ± 1.512.3 ± 2.00.4 ± 0.120.8 ± 3.5

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Visualization

LiveCellWorkflow cluster_prep Cell Preparation cluster_treat Treatment cluster_acq Image Acquisition cluster_analysis Data Analysis Seed Seed Cells on Glass-Bottom Dish Transfect Transfect with GFP-Tubulin Plasmid Seed->Transfect Express Allow Protein Expression (24-48h) Transfect->Express Treat Treat with this compound or Vehicle Control Express->Treat Image Time-Lapse Imaging (37°C, 5% CO2) Treat->Image Track Track Microtubule Plus-Ends Image->Track Calculate Calculate Dynamic Parameters Track->Calculate

Caption: Workflow for live-cell imaging analysis of microtubule dynamics.

Application Note 2: Immunofluorescence Microscopy to Assess Microtubule Bundling

Principle: A hallmark of microtubule-stabilizing agents like this compound is the reorganization of the microtubule network into thick bundles.[8][9] This effect, a direct visualization of drug-target engagement, can be assessed using immunofluorescence microscopy. Cells are treated with the compound, then fixed and stained with an antibody against α-tubulin. The resulting images provide a static but high-resolution view of the microtubule architecture, allowing for the qualitative and quantitative assessment of microtubule bundling.

Experimental Protocol: Immunofluorescence for α-Tubulin

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[8]

  • Fixation and Permeabilization:

    • Wash the cells gently with pre-warmed PBS.

    • Fix the cells with fixation buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. Acquire images of the tubulin network (e.g., green channel) and nuclei (blue channel).

Data Presentation

Table 2: Quantification of this compound-Induced Microtubule Bundling

Treatment ConditionPercentage of Cells with BundlesAverage Bundle Width (µm)Skewness of Pixel Intensity
Vehicle Control (DMSO)< 5%N/A0.8 ± 0.1
This compound (10 nM)45%1.2 ± 0.31.9 ± 0.4
This compound (50 nM)88%2.5 ± 0.63.5 ± 0.7

Data are hypothetical. Quantification can be performed using image analysis software to measure the percentage of cells showing a bundled phenotype, the thickness of bundles, or the skewness of the fluorescence intensity histogram (a higher skewness indicates a shift from a fine network to bright, thick bundles).

Visualization

IFWorkflow cluster_cell_prep Cell Prep & Treatment cluster_staining Fixing & Staining cluster_imaging Imaging & Analysis Seed Seed Cells on Coverslips Treat Treat with This compound Seed->Treat Fix Fix & Permeabilize Treat->Fix Block Block Fix->Block PrimaryAb Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb DAPI Counterstain (DAPI) SecondaryAb->DAPI Mount Mount Coverslip DAPI->Mount Image Fluorescence Microscopy Mount->Image Analyze Quantify Bundling Image->Analyze

Caption: Workflow for immunofluorescence analysis of microtubule bundling.

Application Note 3: Cell-Based Tubulin Polymerization Assay

Principle: This assay directly measures the effect of this compound on the amount of polymerized tubulin within cells. Taxanes increase the microtubule polymer mass.[8] The protocol involves treating cells with the drug, followed by lysis in a buffer that preserves the microtubule polymer structure. The polymerized (cytoskeletal) fraction is separated from the soluble (dimeric) tubulin fraction by centrifugation. The amount of tubulin in each fraction is then quantified by Western blotting, providing a direct measure of the drug's stabilizing effect.[8]

Experimental Protocol: Cell-Based Tubulin Polymerization

Materials:

  • Cultured cells in a multi-well plate

  • This compound stock solution (in DMSO)

  • PBS

  • Hypotonic lysis buffer (1 mM MgCl2, 2 mM EGTA, 0.5% Nonidet P-40, protease inhibitors) maintained at 37°C[8]

  • SDS-PAGE sample buffer

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody: anti-α-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Gel imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with different concentrations of this compound or vehicle for the desired duration (e.g., 8 hours).[8]

  • Fractionation:

    • Wash cells with pre-warmed PBS.

    • Lyse the cells directly in the well by adding 100 µL of warm (37°C) hypotonic lysis buffer and incubating for 10 minutes at 37°C.[8]

    • Scrape the lysate and transfer it to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 37°C to pellet the polymerized microtubules. Alternatively, a lower speed centrifugation (e.g., 15,000 x g for 20 min) can be used.

    • Carefully collect the supernatant, which contains the soluble (S) tubulin fraction.

    • Wash the pellet, which contains the polymerized (P) tubulin fraction, with lysis buffer and then resuspend it in a volume of SDS sample buffer equal to the supernatant volume.

    • Add an equal volume of 2x SDS sample buffer to the supernatant fraction.

  • Western Blot Analysis:

    • Boil both the soluble (S) and polymerized (P) samples for 5 minutes.

    • Load equal volumes of the S and P fractions for each condition into adjacent wells of an SDS-PAGE gel.

    • Perform electrophoresis, transfer proteins to a PVDF membrane, and block the membrane.

    • Probe the membrane with an anti-α-tubulin antibody, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and capture the image.

  • Quantification:

    • Use densitometry software to measure the band intensity for tubulin in the S and P lanes for each condition.

    • Calculate the percentage of polymerized tubulin as: % Polymerized = [P / (S + P)] * 100.[10]

Data Presentation

Table 3: Effect of this compound on Cellular Tubulin Polymerization

Treatment ConditionSoluble Tubulin (S) (Relative Density)Polymerized Tubulin (P) (Relative Density)% Polymerized Tubulin
Vehicle Control (DMSO)65.134.934.9%
This compound (10 nM)42.357.757.7%
This compound (100 nM)21.578.578.5%

Data are hypothetical and based on densitometric analysis of Western blots.[8]

Visualization

PolymerizationPrinciple cluster_control Control Cell cluster_treated This compound-Treated Cell Control_Cell Dynamic Equilibrium: Soluble Tubulin <=> Microtubules Control_Soluble Soluble (High) Control_Poly Polymerized (Low) This compound This compound Treated_Cell Shifted Equilibrium: Soluble Tubulin => Microtubules Treated_Soluble Soluble (Low) Treated_Poly Polymerized (High) This compound->Treated_Cell Stabilizes Microtubules

Caption: Principle of this compound's effect on cellular tubulin polymerization.

Application Note 4: Cell Cycle Analysis by Flow Cytometry

Principle: By stabilizing the mitotic spindle, this compound and other taxanes prevent the proper separation of sister chromatids during mitosis.[2] This activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2 or M phase of the cell cycle.[11] This arrest can be readily quantified using flow cytometry. Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide, PI), and the fluorescence intensity of individual cells is measured. Since cells in G2/M have twice the DNA content of cells in G1, a G2/M block is observed as an accumulation of cells with 4N DNA content.[12]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to grow to ~70% confluency.

    • Treat cells with this compound or vehicle control for a period corresponding to at least one cell cycle (e.g., 24 or 48 hours).[12]

  • Cell Harvesting and Fixation:

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature, protected from light. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 cells per sample.

    • Generate a histogram of DNA content (PI fluorescence).

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Data Presentation

Table 4: this compound-Induced G2/M Cell Cycle Arrest

Treatment Condition (24h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55.4%24.1%20.5%
This compound (10 nM)28.2%15.3%56.5%
This compound (50 nM)12.6%8.9%78.5%

Data are hypothetical and represent typical results for a taxane-like drug.[12]

Visualization

CellCycleImpact cluster_cycle Normal Cell Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M ARREST M->Arrest This compound This compound This compound->M Stabilizes Mitotic Spindle

Caption: this compound's mechanism of inducing G2/M cell cycle arrest.

References

Application Notes and Protocols for the Laboratory Use of Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Ortataxel solutions for in vitro and in vivo laboratory studies. This compound is a second-generation, semi-synthetic taxane derivative with potential as an antineoplastic agent. Due to its hydrophobic nature, careful consideration of solvent selection and handling procedures is crucial for accurate and reproducible experimental results.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented below. This information is essential for understanding its solubility and stability characteristics.

PropertyValueSource
Molecular FormulaC₄₄H₅₇NO₁₇[1][2]
Molecular Weight871.9 g/mol [1]
Water Solubility0.0218 mg/mL[3]
AppearanceWhite to off-white crystalline powder[4]
StorageDry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[2]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent for subsequent dilution into aqueous media. Due to its low water solubility, a stock solution in an organic solvent is necessary.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. Record the exact mass.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small volume of solvent, vortex to dissolve, and then add the remaining volume.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C for long-term storage to protect from light and prevent evaporation. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare diluted, ready-to-use solutions of this compound in cell culture medium for in vitro experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Solvent Concentration: Crucially, ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

  • Mixing: Mix each dilution thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation or degradation of this compound in the aqueous environment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of taxanes and the general workflow for preparing this compound solutions.

G Mechanism of Action of Taxanes like this compound This compound This compound Tubulin β-Tubulin Subunits This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Promotes assembly and stabilizes existing Tubulin->Microtubules Polymerize into Stabilization Microtubule Stabilization Microtubules->Stabilization Disassembly_Inhibition Inhibition of Dynamic Instability (Disassembly) Stabilization->Disassembly_Inhibition Mitotic_Spindle Formation of Abnormal Mitotic Spindles Disassembly_Inhibition->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Amber Vials check_dissolution->aliquot Yes store Store at -20°C aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

G Workflow for this compound Working Solution Preparation start Start thaw_stock Thaw this compound Stock Solution (in DMSO) start->thaw_stock serial_dilution Perform Serial Dilutions in Culture Medium thaw_stock->serial_dilution prepare_medium Prepare Pre-warmed Cell Culture Medium prepare_medium->serial_dilution check_solvent_conc Ensure Final DMSO Concentration is ≤ 0.1% serial_dilution->check_solvent_conc check_solvent_conc->serial_dilution Fail mix Mix Gently check_solvent_conc->mix Pass use_immediately Use Immediately in Cell-Based Assay mix->use_immediately end End use_immediately->end

Caption: Workflow for working solution preparation.

Safety Precautions

This compound is a cytotoxic agent and should be handled with appropriate safety precautions in a laboratory setting designed for handling potent compounds.

  • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Dispose of all waste materials contaminated with this compound according to institutional guidelines for cytotoxic waste.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the user to validate these protocols for their intended application.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel (IDN-5109, BAY 59-8862) is a semi-synthetic, second-generation taxane derivative with significant potential as an antineoplastic agent.[1][2] Like other members of the taxane class, such as paclitaxel, this compound's primary mechanism of action involves the disruption of microtubule dynamics. By binding to and stabilizing tubulin, this compound interferes with the normal assembly and disassembly of microtubules, which are critical for the formation of the mitotic spindle during cell division.[1][2] This disruption leads to the arrest of the cell cycle, primarily in the G2/M phase, and can subsequently induce apoptosis or programmed cell death.[3][4]

A notable characteristic of this compound is its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance in cancer cells.[1][2] This suggests that this compound may be effective in treating tumors that have developed resistance to other taxanes.

This document provides detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it presents representative data from a closely related novel taxane, difluorovinyl-ortataxel (DFV-OTX), to illustrate the expected effects on cell cycle distribution.[3]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative data on cell cycle distribution in both paclitaxel-sensitive (MCF-7) and paclitaxel-resistant (MCF-7R) breast cancer cell lines following treatment with the novel taxane, difluorovinyl-ortataxel (DFV-OTX). This data is representative of the G2/M arrest typically induced by taxanes like this compound.

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
MCF-7 Control (DMSO)65.223.111.7
DFV-OTX (10 nM)10.512.377.2
MCF-7R Control (DMSO)68.920.310.8
DFV-OTX (10 nM)15.714.569.8

Data is derived from a study on difluorovinyl-ortataxel (DFV-OTX) and is presented as a representative example of the effects of next-generation taxanes on cell cycle distribution.[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in culture flasks or plates at a density that will allow for exponential growth during the treatment period.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the preparation of cells treated with this compound for flow cytometry analysis of DNA content.

Materials:

  • This compound-treated and control cells

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

  • Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.

  • Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining. For long-term storage, store at -20°C for up to several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_staining Sample Preparation & Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells adherence Allow Adherence (24h) cell_seeding->adherence treatment Treat with this compound adherence->treatment incubation Incubate (24-72h) treatment->incubation harvesting Harvest Cells incubation->harvesting washing_pbs Wash with PBS harvesting->washing_pbs fixation Fix in 70% Ethanol washing_pbs->fixation staining Stain with Propidium Iodide fixation->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

signaling_pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for Evaluating Ortataxel's Effect on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the apoptotic effects of Ortataxel, a novel second-generation taxane. Given the limited specific literature on this compound's apoptotic signaling, the protocols detailed below are based on established methods for characterizing the effects of other taxanes, such as paclitaxel and docetaxel. These robust assays will enable researchers to thoroughly investigate this compound's mechanism of action and quantify its pro-apoptotic activity.

Introduction to this compound and Apoptosis

This compound is a potent microtubule-stabilizing agent with significant growth inhibitory activity, particularly in tumor cell lines that have developed resistance to other taxanes. Like other members of the taxane family, this compound is presumed to induce cell cycle arrest at the G2/M phase, which can subsequently lead to programmed cell death, or apoptosis.[1] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, evaluating the ability of a novel therapeutic agent like this compound to induce apoptosis is a crucial step in its preclinical and clinical development.

The primary signaling pathways implicated in taxane-induced apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, modulation of Bcl-2 family proteins, and the involvement of signaling cascades such as the AKT/MAPK and p53/p21 pathways.[2][3][4]

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison. Below are template tables for organizing and presenting typical results.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control0
This compound10
This compound50
This compound100
Positive ControlVaries

Table 2: Caspase Activity Assay

Treatment GroupConcentration (nM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compound10
This compound50
This compound100
Positive ControlVaries

Table 3: Western Blot Densitometry Analysis

Treatment GroupConcentration (nM)Relative Bax Expression (Fold Change vs. Control)Relative Bcl-2 Expression (Fold Change vs. Control)Relative Cleaved PARP Expression (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compound10
This compound50
This compound100

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing this compound-induced apoptosis.

Ortataxel_Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Microtubule Microtubule Stabilization This compound->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) G2M_Arrest->Bcl2_Family Death_Receptor Death Receptor Upregulation (e.g., Fas) G2M_Arrest->Death_Receptor Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathways for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase Activity Assays (Luminescent/Fluorometric) treatment->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) treatment->tunel western Western Blotting (Protein Expression) treatment->western data_analysis Data Analysis and Quantification annexin->data_analysis caspase->data_analysis tunel->data_analysis western->data_analysis conclusion Conclusion on Apoptotic Effect data_analysis->conclusion

Caption: General experimental workflow for evaluating apoptosis.

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assays

This method quantifies the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9).

Materials:

  • Luminescent or fluorometric caspase activity assay kits (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)

  • White-walled 96-well plates

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After the treatment period, add the caspase assay reagent directly to the wells.

  • Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the results to a cell viability assay performed in parallel.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • In Situ Cell Death Detection Kit (e.g., TMR red)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Grow and treat cells on glass coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with the permeabilization solution.

  • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved caspase-3, anti-p53, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ortataxel. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water.[1] The reported aqueous solubility is approximately 0.0218 mg/mL .[2] It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO).[1]

Q2: Why is the poor aqueous solubility of this compound a concern for my experiments?

The low water solubility of this compound can lead to several experimental challenges:

  • Difficulty in preparing stock solutions: Achieving desired concentrations for in vitro and in vivo studies can be problematic.

  • Precipitation in aqueous buffers: The compound may precipitate out of solution when diluted into aqueous media, leading to inaccurate dosing and unreliable experimental results.

  • Low bioavailability: In oral formulations, poor solubility can limit the absorption of the drug from thegastrointestinal tract.[3]

  • Challenges in parenteral formulation: For intravenous administration, the drug must be fully dissolved to prevent emboli and ensure accurate dosing.

Q3: What are the general strategies to improve the solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrins: Encapsulating the drug molecule within cyclodextrin cavities.

  • Nanoparticles: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.

  • Liposomes: Encapsulating the drug within lipid-based vesicles.

The following sections provide more detailed information and troubleshooting for each of these techniques.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.

Cause: this compound is poorly soluble in water, and the addition of a large volume of aqueous buffer to a concentrated DMSO stock solution can cause the drug to precipitate.

Solutions:

  • Optimize the final DMSO concentration: Try to keep the final concentration of DMSO in your aqueous solution as high as is tolerable for your experimental system, typically between 0.1% and 1%.

  • Use a co-solvent system: Instead of diluting directly into a fully aqueous buffer, use a pre-mixed co-solvent system.

  • Sonication: Briefly sonicate the solution after dilution to help dissolve any small precipitates that may have formed.

  • Gentle warming: Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation of this compound at elevated temperatures.

Issue 2: Inconsistent results in cell-based assays.

Cause: Inconsistent drug concentration due to precipitation in the cell culture medium.

Solutions:

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your stock solution immediately before adding to the cells.

  • Visually inspect for precipitation: Before adding the drug solution to your cells, visually inspect it for any signs of precipitation.

  • Consider a formulated approach: If direct dilution continues to be problematic, consider using one of the formulation strategies outlined below to improve solubility and stability in your culture medium.

Solubility Enhancement Strategies: Protocols and Data

While specific quantitative data for the solubility enhancement of this compound using these methods are not widely published, the following protocols, adapted from studies on other taxanes like paclitaxel and docetaxel, provide a strong starting point for formulation development.

Co-solvent Systems

Co-solvents increase the solubility of a hydrophobic drug by reducing the polarity of the aqueous environment.

Quantitative Data for Taxanes (for reference): The solubility of paclitaxel and docetaxel can be significantly increased in co-solvent mixtures. For example, the solubility of docetaxel in a 1:10 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[4][5]

SolventMiscibility with Water
Dimethyl Sulfoxide (DMSO)Miscible[6][7]
EthanolMiscible[6][7]
Polyethylene Glycol (PEG) 300/400Miscible
Propylene GlycolMiscible

Experimental Protocol: Preparation of an this compound Co-solvent Formulation

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Co-solvent Mixture: Prepare a mixture of the chosen co-solvent and your desired aqueous buffer. Common mixtures include Ethanol:Propylene Glycol:Water or PEG 400:Ethanol:Water. The ratios should be optimized based on the desired final concentration and tolerability in the experimental model.

  • Dilution: Slowly add the this compound stock solution to the co-solvent mixture while vortexing to ensure rapid and complete mixing.

  • Final Dilution: This intermediate solution can then be further diluted into the final aqueous buffer for your experiment, ensuring the final concentration of the organic solvents is within acceptable limits for your assay.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[8]

Quantitative Data for Taxanes (for reference): The aqueous solubility of docetaxel was increased by over 200-fold when complexed with modified β-cyclodextrins.[9] The solubility of paclitaxel can be increased to approximately 2.0 mg/mL through complexation with bridged bis(β-cyclodextrin)s.[10]

Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

  • Mixing: In a mortar, mix the appropriate amounts of this compound and HP-β-CD.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder mixture and knead thoroughly for 30-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Solubility Determination: The resulting powder can then be dissolved in water to determine the enhancement in solubility.

Nanoparticle Formulations

Reducing the particle size of a drug to the nanoscale increases its surface area-to-volume ratio, leading to a higher dissolution rate and apparent solubility.

Quantitative Data for Taxanes (for reference): Nanoparticle formulations of paclitaxel have been shown to significantly improve its aqueous dispersibility and therapeutic efficacy.[11]

Experimental Protocol: Preparation of this compound Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent such as acetone or acetonitrile. A stabilizer, such as a polymer (e.g., PLGA) or a surfactant (e.g., Polysorbate 80), may also be dissolved in this phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer as well.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent displacement causes the this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring at room temperature overnight.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or stabilizer.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like this compound, it would be entrapped within the lipid bilayer.

Quantitative Data for Taxanes (for reference): Liposomal formulations of paclitaxel have been developed that are stable and can carry a significant drug load.[12]

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization: Characterize the liposomes for their size, zeta potential, encapsulation efficiency, and drug release profile.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound, as a taxane, exerts its anticancer effects by interfering with the normal function of microtubules. This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13] A key aspect of its mechanism is its ability to overcome multidrug resistance, as it is a poor substrate for the P-glycoprotein (P-gp) efflux pump.[13]

Ortataxel_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to β-tubulin subunit Microtubules Microtubules Tubulin->Microtubules Promotes polymerization Microtubules->Microtubules Stabilizes M_Phase_Arrest G2/M Phase Arrest Microtubules->M_Phase_Arrest Inhibits depolymerization Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL down-regulation, Bax up-regulation) Apoptosis->Bcl2 Modulates

Fig 1. Simplified signaling pathway of this compound's mechanism of action.
General Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement strategy for this compound.

Solubility_Workflow cluster_0 Formulation Development cluster_1 Characterization & Evaluation cluster_2 Optimization Start Poorly Soluble This compound Formulation Select Formulation Strategy (Co-solvent, Cyclodextrin, Nanoparticle, Liposome) Start->Formulation Preparation Prepare Formulation Formulation->Preparation Solubility Determine Apparent Aqueous Solubility Preparation->Solubility Characterization Physicochemical Characterization (Size, Stability, etc.) Solubility->Characterization InVitro In Vitro Evaluation (e.g., Cell Viability Assay) Characterization->InVitro Optimization Optimize Formulation Parameters InVitro->Optimization Iterate based on results Optimization->Formulation

Fig 2. Logical workflow for developing and evaluating a solubilized this compound formulation.
Tubulin Polymerization Assay Workflow

This assay can be used to confirm that the biological activity of this compound is retained after formulation.

Tubulin_Polymerization_Workflow Start Prepare Tubulin Solution and this compound Formulation Incubation Incubate Tubulin with This compound Formulation at 37°C Start->Incubation Measurement Measure Absorbance at 340 nm over time Incubation->Measurement Analysis Analyze Polymerization Curve (Increase in absorbance indicates polymerization) Measurement->Analysis Conclusion Confirm Biological Activity Analysis->Conclusion

Fig 3. Experimental workflow for a tubulin polymerization assay.

This technical support guide provides a comprehensive overview of the solubility challenges of this compound and offers practical guidance for researchers. By understanding the properties of this compound and employing appropriate formulation strategies, scientists can overcome these challenges to achieve reliable and reproducible experimental outcomes.

References

Technical Support Center: Mitigating Ortataxel-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ortataxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in normal cells during your experiments.

Disclaimer: this compound is a second-generation taxane. While it shares a mechanism of action with other taxanes like paclitaxel and docetaxel, its cytotoxicity profile in normal cells may differ. Much of the data on mitigation strategies comes from studies on first-generation taxanes. Therefore, the following recommendations should be considered as a starting point and may require optimization for your specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: this compound, like other taxanes, primarily exerts its cytotoxic effects by binding to and stabilizing tubulin, a key component of microtubules.[1] This interference with microtubule dynamics disrupts essential cellular processes that rely on a dynamic microtubule network, such as cell division (mitosis), intracellular transport, and maintenance of cell shape. In rapidly dividing normal cells, such as hematopoietic progenitors and hair follicles, this disruption of mitosis leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[2][3] In non-dividing cells like neurons, the disruption of axonal transport is a major contributor to neurotoxicity.[4][5]

Q2: What are the most common types of cytotoxicity observed in normal cells with taxane-based chemotherapies?

A2: The most frequently reported toxicities associated with taxanes, which may also be relevant for this compound, include:

  • Hematological toxicity: Primarily neutropenia (a decrease in neutrophils), which increases the risk of infection.[6]

  • Peripheral neuropathy: Characterized by pain, numbness, and tingling in the hands and feet due to damage to peripheral nerves.[5][6]

  • Alopecia: Hair loss resulting from the drug's effect on rapidly dividing hair follicle cells.

  • Myalgia and Arthralgia: Muscle and joint pain.[7]

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea.[8]

Q3: Are there established methods to quantify this compound-induced cytotoxicity in normal cells in vitro?

A3: Yes, several standard in vitro assays can be used to quantify the cytotoxic effects of this compound on normal cell lines. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating membrane damage.

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.

  • Clonogenic Assay: Assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity in normal cell lines during in vitro experiments.
Potential Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal cell line. Start with a wide range of concentrations and narrow down to a more precise range.
Prolonged Exposure Time Optimize the incubation time. Shorter exposure times may be sufficient to observe effects on cancer cells while minimizing toxicity to normal cells.
Solvent Toxicity Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Run a solvent-only control.
Cell Line Sensitivity Different normal cell lines exhibit varying sensitivities to chemotherapeutic agents. Consider using a less sensitive cell line if appropriate for your experimental goals.
Issue 2: Developing a preclinical animal model of this compound-induced peripheral neuropathy.
Potential Cause Troubleshooting Step
Inadequate Neuropathy Induction The dose and schedule of this compound administration are critical. Based on studies with other taxanes, intermittent, cumulative dosing is often required to induce a robust and reproducible neuropathy.[6]
Insensitive Assessment Methods Utilize a battery of functional tests to assess both sensory and motor deficits. Common methods include the von Frey test for mechanical allodynia, the hot/cold plate test for thermal sensitivity, and grip strength tests for motor function.[6][9]
Species/Strain Variability The development of peripheral neuropathy can vary between different rodent species and strains. Select a strain known to be susceptible to chemotherapy-induced neuropathy.

Strategies to Mitigate this compound-Induced Cytotoxicity

Cyclotherapy: Protecting Normal Cells Through Cell Cycle Arrest

The principle of cyclotherapy is to transiently arrest normal cells in a phase of the cell cycle where they are less sensitive to the cytotoxic effects of chemotherapy, while cancer cells, which often have defective cell cycle checkpoints, continue to proliferate and remain vulnerable.

Experimental Protocol: p53-Based Cyclotherapy

  • Cell Culture: Culture normal human fibroblasts (e.g., IMR-90) and p53-mutant cancer cells in appropriate media.

  • p53 Activation: Treat the normal fibroblasts with a p53-activating agent (e.g., Nutlin-3a) for 24-48 hours to induce a G1 cell cycle arrest. Confirm cell cycle arrest using flow cytometry analysis of DNA content.

  • Co-treatment: Add this compound to the culture medium of both the arrested normal cells and the proliferating cancer cells.

  • Viability Assessment: After a predetermined exposure time to this compound, assess cell viability in both cell populations using an MTT assay or similar method.

  • Washout and Recovery: In a parallel experiment, wash out the p53 activator and this compound and monitor the recovery and proliferation of the normal cells.

Cyclotherapy_Workflow start Start Experiment culture Culture Normal and p53-mutant Cancer Cells start->culture p53_activator Treat Normal Cells with p53 Activator culture->p53_activator This compound Add this compound to Both Cell Cultures arrest Normal Cells Arrest in G1 Phase p53_activator->arrest arrest->this compound viability Assess Cell Viability This compound->viability end End viability->end

Caption: Workflow for a p53-based cyclotherapy experiment.

Co-administration of Antioxidants

Antioxidants may mitigate this compound-induced cytotoxicity by neutralizing reactive oxygen species (ROS) that can be generated as a secondary effect of chemotherapy, leading to cellular damage. However, there is a concern that antioxidants might also interfere with the anticancer efficacy of the chemotherapy.[10] Therefore, careful in vitro and in vivo studies are necessary to determine the net effect of antioxidant co-administration.

Experimental Protocol: Assessing the Impact of N-acetylcysteine (NAC)

  • Cell Culture: Culture a relevant normal cell line (e.g., human fibroblasts) and a cancer cell line sensitive to this compound.

  • Pre-treatment with NAC: Pre-incubate the normal cells with various concentrations of NAC for a defined period (e.g., 2-4 hours).

  • This compound Treatment: Add this compound to the NAC-containing medium and incubate for the desired duration.

  • Cytotoxicity Assessment: Measure cell viability using an MTT assay.

  • Efficacy Assessment: In parallel, treat the cancer cell line with this compound in the presence and absence of NAC to determine if the antioxidant interferes with the drug's anticancer activity.

Antioxidant_Pathway This compound This compound Microtubule Microtubule Stabilization This compound->Microtubule Mitotic_Arrest Mitotic Arrest/ Axonal Transport Disruption Microtubule->Mitotic_Arrest ROS Increased ROS Mitotic_Arrest->ROS Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Cytotoxicity Cytotoxicity in Normal Cells Cell_Damage->Cytotoxicity NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Potential mechanism of antioxidant-mediated cytoprotection.

Quantitative Data Summary

Table 1: Clinical Trial Data on this compound-Related Adverse Events

Adverse EventGradeFrequency (%)Study/Source
Neutropenia3Data not specified[6]
4Data not specified[6]
Febrile Neutropenia3Data not specified[6]
5Data not specified[6]
Neuropathy2Data not specified[6]
Fatigue2Data not specified[6]

Note: Specific percentages for each grade were not detailed in the available search results, but these were the major toxicities reported in a Phase I trial of oral this compound.[6]

Table 2: Efficacy of Mitigation Strategies for Taxane-Induced Peripheral Neuropathy (Data from Paclitaxel/Docetaxel Studies)

Mitigation StrategyOutcome MeasureReduction in Incidence/SeverityStudy/Source
Omega-3 Fatty AcidsIncidence of CIPN70% risk reduction[4]
Vitamin EIncidence of CIPNSignificant reduction[4]
N-acetylcysteine (NAC)Incidence and severity of CIPNEffective in reducing incidence and severity[4]

Important Considerations:

  • The data in Table 2 are from studies involving paclitaxel and may not be directly transferable to this compound.

  • The use of antioxidants during chemotherapy is a subject of ongoing research, and the potential for interference with treatment efficacy should be carefully evaluated.[10]

Signaling Pathways

The precise signaling pathways involved in this compound-induced cytotoxicity in normal cells are not fully elucidated but are thought to be similar to other taxanes. The primary event is the stabilization of microtubules, which triggers a cascade of downstream effects.

Taxane_Cytotoxicity_Pathway This compound This compound Tubulin β-Tubulin Binding This compound->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Axonal_Transport Impaired Axonal Transport Microtubule->Axonal_Transport SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Neuropathy Peripheral Neuropathy Axonal_Transport->Neuropathy Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General signaling pathway of taxane-induced cytotoxicity.

This technical support guide is intended to be a living document and will be updated as more research on this compound becomes available. We encourage researchers to share their findings to help build a more comprehensive understanding of how to safely and effectively use this promising anticancer agent.

References

Ortataxel In-Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ortataxel concentration for in-vitro assays. The following information is designed to address common challenges and provide clear protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semi-synthetic, second-generation taxane derivative.[1] Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[1] By binding to β-tubulin, this compound prevents the dynamic assembly and disassembly of microtubules. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3] A key advantage of this compound is that it is a poor substrate for P-glycoprotein (P-gp), a protein often responsible for multidrug resistance, suggesting it may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel.[1]

Q2: How should I prepare and store this compound stock solutions?

Due to the poor aqueous solubility of taxanes, this compound should be dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[4][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO.

Storage Recommendations:

Solution TypeStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsProtect from light.
Stock Solution in DMSO-80°C or -20°CUp to 6 months at -80°C, up to 1 month at -20°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][7]
Working Dilutions in Culture MediumPrepared fresh for each experimentNot recommended for storageThis compound stability is reduced in aqueous solutions.[5][8][9]

Q3: What is a good starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on data from other taxanes like paclitaxel and docetaxel, a broad starting range for determining the half-maximal inhibitory concentration (IC50) would be from low nanomolar (nM) to low micromolar (µM) concentrations.

Recommended Starting Concentration Ranges for IC50 Determination:

Assay TypeSuggested Starting Range
Cell Viability (e.g., MTT, XTT)0.1 nM - 10 µM
Apoptosis Assays1 nM - 1 µM
Cell Cycle Analysis1 nM - 500 nM

Note: These are suggested ranges. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For paclitaxel, the IC50 of mitotic block has been observed to be around 4 nM.[4] Cytotoxicity IC50 values for paclitaxel have been found to range between 2.5 and 7.5 nM in various human tumor cell lines after 24 hours of exposure.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in culture medium Low aqueous solubility of this compound. Final DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity and precipitation.[5][7] Prepare working solutions by serial dilution in culture medium immediately before use. Avoid storing this compound in aqueous solutions.[9]
Inconsistent or non-reproducible results Degradation of this compound in stock or working solutions. Inaccurate pipetting of viscous DMSO stock.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] Use freshly prepared working dilutions for each experiment. When pipetting DMSO, do so slowly and ensure complete dispensing.
No observable effect on cells at expected concentrations Cell line is resistant to taxanes. Incorrect concentration calculation. Inactive this compound.Verify the expression of multidrug resistance proteins like P-gp in your cell line, although this compound is designed to overcome this.[1] Double-check all calculations for dilutions. Test the activity of your this compound on a known sensitive cell line.
High background in apoptosis or cell death assays DMSO toxicity.Perform a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not causing significant cell death. Keep the final DMSO concentration as low as possible.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for flow cytometry analysis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI signal.

Visualizations

Ortataxel_Mechanism_of_Action This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Stabilization Stabilization Microtubule Microtubule Tubulin->Microtubule Polymerizes into Microtubule->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock (in DMSO) Working Prepare Fresh Working Dilutions Stock->Working Treatment Treat Cells with this compound Working->Treatment Seeding Seed Cells Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis CellCycle Cell Cycle (PI Staining) Incubation->CellCycle Troubleshooting_Flow Start Inconsistent Results Q1 Precipitate Observed? Start->Q1 A1_Yes Lower final DMSO% Prepare fresh dilutions Q1->A1_Yes Yes Q2 Stock solution old or freeze-thawed multiple times? Q1->Q2 No A1_Yes->Q2 A2_Yes Prepare fresh stock Aliquot new stock Q2->A2_Yes Yes Q3 Vehicle control shows toxicity? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower DMSO% Test new batch of DMSO Q3->A3_Yes Yes End Consistent Results Q3->End No A3_Yes->End

References

Troubleshooting inconsistent results in Ortataxel experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ortataxel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Given that this compound is a second-generation taxane, some of the information provided is based on established knowledge of taxanes like paclitaxel, especially where this compound-specific data is limited due to its discontinued clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as IDN-5109 or BAY 59-8862) is a semi-synthetic, second-generation taxane derivative with antineoplastic activity.[1] Its primary mechanism of action is to bind to and stabilize tubulin, the protein subunit of microtubules. This interference with microtubule dynamics disrupts the process of cell division, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which is often responsible for multidrug resistance in cancer cells.[1] This suggests this compound may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.

Q2: What are the common experimental applications of this compound?

This compound has been evaluated in preclinical and clinical studies for its potential in treating various solid tumors, including taxane-resistant breast cancer, non-small cell lung cancer, and hormone-refractory prostate cancer.[2] In a research setting, it is typically used in in vitro and in vivo experiments to study its cytotoxic and apoptotic effects on cancer cell lines, its impact on microtubule dynamics, and its efficacy in overcoming multidrug resistance.

Q3: Why was the clinical development of this compound discontinued?

While specific details for the discontinuation are not always publicly disclosed, the development of this compound was halted in the Phase II clinical trial stage. This can occur for various reasons, including evidence of insufficient efficacy, unacceptable toxicity profiles, or strategic business decisions by the developing pharmaceutical company.

Q4: Where can I obtain this compound for my research?

Due to its discontinued development, this compound may not be commercially available from major chemical suppliers. Researchers interested in studying this compound may need to explore custom synthesis options from specialized chemistry service providers.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key experiments with this compound.

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute to this variability:

  • Cell Culture Conditions:

    • Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.

    • Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of treatment. Over-confluent or stressed cells can exhibit altered metabolic activity, affecting the assay results.

    • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma contamination.

  • Drug Preparation and Handling:

    • Solvent Effects: Taxanes are often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).

    • Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Repeated freeze-thaw cycles can degrade the compound.

  • Assay Protocol:

    • Seeding Density: Inconsistent cell seeding will lead to variability. Use a reliable cell counting method and ensure even cell distribution in the microplate wells.

    • Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and the viability reagent.

    • Reagent Handling: Ensure the viability reagent (e.g., MTT) is properly stored and handled to maintain its activity.

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Growth) count_cells Count Cells cell_culture->count_cells seed_plate Seed 96-well Plate count_cells->seed_plate add_drug Add Drug to Cells seed_plate->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_drug Incubate (e.g., 48-72h) add_drug->incubate_drug add_reagent Add Viability Reagent (e.g., MTT) incubate_drug->add_reagent incubate_reagent Incubate (e.g., 2-4h) add_reagent->incubate_reagent add_solubilizer Add Solubilizing Agent incubate_reagent->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a typical cell viability assay.

Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?

A: A lack of apoptotic signal can be due to several factors:

  • Suboptimal Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

  • Cell Cycle Arrest: Taxanes can cause a prolonged G2/M arrest. Apoptosis may occur after this arrest, so a later time point for analysis might be necessary.

  • Alternative Cell Death Mechanisms: While apoptosis is a common outcome, other forms of cell death, such as necrosis or autophagy, could be occurring. Consider using assays that can distinguish between different cell death pathways.

  • Technical Issues with the Assay:

    • Cell Handling: Be gentle when harvesting and staining cells, as rough handling can damage cell membranes and lead to false-positive PI staining (necrosis).

    • Reagent Quality: Ensure that the Annexin V and PI reagents are not expired and have been stored correctly.

    • Compensation Settings on Flow Cytometer: Incorrect compensation settings can lead to spectral overlap between the fluorochromes, obscuring the true apoptotic population. Always use single-stained controls to set up proper compensation.

Challenges in Microtubule Polymerization Assays

Q: My in vitro microtubule polymerization assay with this compound shows high background or no significant change in turbidity.

A: In vitro microtubule polymerization assays can be sensitive to various factors:

  • Tubulin Quality: The purity and polymerization competency of the tubulin are critical. Use high-quality, freshly prepared or properly stored tubulin.

  • Buffer Conditions: The polymerization buffer (e.g., PEM buffer) composition, including pH and ionic strength, must be optimal.

  • This compound Concentration and Solubility: Ensure that this compound is fully dissolved in the reaction buffer. Precipitation of the drug will interfere with turbidity measurements. You may need to adjust the solvent or use a carrier molecule.

  • Temperature Control: Microtubule polymerization is highly temperature-dependent. Maintain a constant and accurate temperature (usually 37°C) throughout the experiment.

  • Nucleation: In some cases, the spontaneous nucleation of microtubules can be slow. The addition of microtubule seeds or a nucleating agent like GMPCPP can help to synchronize the polymerization.

Quantitative Data

Due to the discontinued development of this compound, extensive public data on its in vitro activity is limited. Preclinical studies have shown that this compound (BAY 59-8862) can be 20- to 30-fold more active than paclitaxel in P-gp-expressing tumors.[1] For reference, the following table provides representative IC50 values for the parent taxane, paclitaxel, in various breast cancer cell lines.

Cell LineSubtypePaclitaxel IC50 (nM)
MCF-7Luminal A3.5 - 10
T-47DLuminal A2.5 - 8
SK-BR-3HER2+4 - 12
MDA-MB-231Triple-Negative0.3 - 5

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Culture cells in the presence of this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

In Vitro Microtubule Polymerization Assay
  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) and keep all reagents on ice.

  • Reaction Mixture: In a pre-warmed 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

Signaling Pathway and Logical Relationships

As a taxane, this compound's mechanism of action involves the stabilization of microtubules, which leads to mitotic arrest and subsequent apoptosis. The signaling pathways involved are complex and can vary between cell types. The following diagram illustrates a generalized signaling pathway for taxane-induced apoptosis.

Taxane-Induced Apoptosis Signaling Pathway

G This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest G2/M Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 JNK JNK/SAPK Activation MitoticArrest->JNK Caspase9 Caspase-9 Activation Bcl2->Caspase9 inhibition JNK->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Addressing off-target effects of Ortataxel in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Ortataxel in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation, semisynthetic taxane derivative.[1] Its primary on-target mechanism of action is the stabilization of tubulin molecules.[1] This interference with microtubule dynamics leads to the inhibition of cell division and proliferation.[1] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which may make it effective in multi-drug resistant tumors that overexpress P-gp.[1][2][3]

Q2: What are the expected "off-target" effects of this compound in research models?

As a microtubule-targeting agent (MTA), the most significant "off-target" effects of this compound are anticipated to be extensions of its on-target activity in non-cancerous, rapidly dividing cells. These effects are primarily observed as toxicities in in vivo models. The common side effects associated with taxanes, and therefore potentially with this compound, include neurotoxicity and myelosuppression due to the disruption of the microtubule cytoskeleton in neurons and hematopoietic progenitor cells.[4][5]

Q3: Are there known specific off-target kinases or proteins for this compound?

Currently, there is limited publicly available information detailing specific off-target kinases or proteins for this compound. The primary focus of research on this compound and other taxanes has been on their interaction with tubulin and the subsequent effects on microtubule dynamics. While some kinase inhibitors have been found to have off-target effects on tubulin, the reverse is less commonly documented for taxanes.[6] Researchers should be aware that any small molecule can have unintended binding partners, and the absence of evidence is not evidence of absence.

Q4: How can I distinguish between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A multi-pronged approach is recommended:

  • Dose-response analysis: On-target effects should correlate with the known potency of this compound for tubulin binding and microtubule stabilization. Off-target effects may occur at different concentration ranges.

  • Rescue experiments: If a suspected off-target effect is observed, attempt to rescue the phenotype by overexpressing the intended target (tubulin) or by using a structurally unrelated MTA to see if the same phenotype is produced.

  • CRISPR/Cas9 or siRNA knockdown: To confirm that the observed effect is dependent on the intended pathway, knocking out or knocking down components of the microtubule-dependent cell cycle machinery should phenocopy the effects of this compound. Conversely, if a specific off-target is suspected, its knockdown may abrogate the off-target effect.[7][8]

  • Use of inactive analogs: If available, using a structurally similar but biologically inactive analog of this compound can help differentiate specific biological effects from non-specific chemical effects.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in vitro at low this compound concentrations.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines may be exceptionally sensitive to microtubule disruption.

    • Troubleshooting Step: Perform a detailed dose-response curve and compare the IC50 value with published data for other taxanes in similar cell lines. Assess cell cycle arrest at sub-lethal concentrations using flow cytometry to confirm on-target activity.

  • Possible Cause 2: Potential off-target effects. The high cytotoxicity could be due to the inhibition of a critical protein other than tubulin.

    • Troubleshooting Step: Employ methods to identify potential off-targets. A cellular thermal shift assay (CETSA) or affinity-based proteomics could identify proteins that bind to this compound within the cell.

Issue 2: Significant toxicity (e.g., weight loss, neurotoxicity) in animal models at presumed therapeutic doses.

  • Possible Cause 1: On-target toxicity in normal tissues. The observed toxicity may be an expected consequence of microtubule disruption in tissues with high cell turnover or neuronal cells.[4]

    • Troubleshooting Step: Review the literature for the known toxicity profiles of other taxanes like paclitaxel and docetaxel.[9] Consider alternative dosing schedules (e.g., less frequent administration) or the use of supportive care measures if applicable to the research model. A derivative of this compound, difluorovinyl-ortataxel (DFV-OTX), has been noted for its efficacy in paclitaxel-resistant models and may have a different toxicity profile.[10][11][12]

  • Possible Cause 2: Formulation or vehicle-related toxicity. The vehicle used to dissolve and administer this compound may be contributing to the observed toxicity.

    • Troubleshooting Step: Run a control group of animals treated with the vehicle alone to assess its contribution to the toxicity. If possible, explore alternative, less toxic formulations for this compound.

Issue 3: Inconsistent or paradoxical downstream signaling results after this compound treatment.

  • Possible Cause 1: Complex cellular response to mitotic arrest. Disruption of microtubule dynamics can trigger a variety of stress-related signaling pathways that may appear contradictory.

    • Troubleshooting Step: Perform a time-course experiment to map the signaling events following this compound treatment. Analyze key markers of mitotic arrest (e.g., phosphorylated histone H3) and apoptosis (e.g., cleaved caspase-3) at multiple time points.

  • Possible Cause 2: Off-target signaling pathway modulation. this compound may be directly or indirectly modulating a signaling pathway unrelated to its primary mechanism of action.

    • Troubleshooting Step: Use a kinome-wide activity assay or other broad-spectrum profiling methods to assess changes in cellular signaling pathways upon this compound treatment. This can help to identify unexpected pathway activation or inhibition.[13][14]

Quantitative Data Summary

Table 1: Preclinical and Clinical Observations for this compound

ParameterObservationSource
Mechanism of Action Binds to and stabilizes tubulin, inhibiting cell division.[1]
P-glycoprotein Substrate Poor substrate for P-gp, MRP-1, and BCRP efflux pumps.[1]
Clinical Development Phase II trials for solid tumors; development discontinued.[15]
Reported Toxicities (Phase I) Neutropenia, febrile neutropenia, fatigue, neuropathy.[9]
Activity in Resistant Models Active in tumor models resistant to paclitaxel and docetaxel.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a defined period.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest (or perform proteome-wide analysis) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding.

Protocol 2: Kinase Activity Profiling

This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of recombinant kinases.

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM) and a control. The activity of each kinase is measured, often through the quantification of ATP consumption or substrate phosphorylation.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition of a kinase at a relevant concentration may indicate a potential off-target effect.

  • Follow-up Validation: Any hits from the kinase screen should be validated using orthogonal methods, such as in-cell target engagement assays (e.g., CETSA) or downstream signaling analysis in relevant cell models.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Binds to OffTarget Unknown Off-Target (e.g., Kinase) This compound->OffTarget Binds to Microtubules Stabilized Microtubules Tubulin->Microtubules Inhibits Disassembly MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to Signaling Altered Signaling OffTarget->Signaling Modulates Phenotype Unexpected Phenotype Signaling->Phenotype Results in

Caption: On-target vs. potential off-target pathways of this compound.

G cluster_0 Experimental Workflow start Unexpected Result Observed dose_response Confirm with Dose-Response start->dose_response phenocopy Use Unrelated MTA dose_response->phenocopy If consistent off_target_screen Screen for Off-Targets (CETSA, Proteomics) dose_response->off_target_screen If inconsistent or at odd dose rescue Rescue with Target Overexpression phenocopy->rescue conclusion_on On-Target Effect Confirmed rescue->conclusion_on If rescued validate_hit Validate Hits (e.g., Knockdown) off_target_screen->validate_hit conclusion_off Off-Target Effect Identified validate_hit->conclusion_off

Caption: Troubleshooting workflow for unexpected experimental results.

References

How to handle and store Ortataxel compound safely

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of the Ortataxel compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

Q2: What are the recommended storage conditions for this compound?

Based on general guidelines for taxanes, this compound powder should be stored in a tightly sealed container at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]

Q3: How should I prepare a stock solution of this compound?

This compound, like other taxanes, has poor water solubility.[3][4] Therefore, a common solvent for creating a stock solution is dimethyl sulfoxide (DMSO). All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood or a ducted biosafety cabinet.[5] Use appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[5]

Q4: What personal protective equipment (PPE) is required when working with this compound?

When handling this compound in its powdered form or in solution, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves.[5][6]

  • Gown: A disposable, solid-front, back-closing gown.

  • Eye Protection: Safety glasses with side shields or a face shield.[5]

  • Respiratory Protection: An N95 respirator may be necessary when handling the powder outside of a certified fume hood, though this practice is not recommended.

Q5: How should I dispose of this compound waste?

All materials that have come into contact with this compound, including vials, pipette tips, gloves, and contaminated labware, must be disposed of as hazardous cytotoxic waste.[1][6] Needles and syringes should be placed in a designated cytotoxic sharps container.[5] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Solution This compound, like other taxanes, has low aqueous solubility. Adding a stock solution in an organic solvent (e.g., DMSO) too quickly to an aqueous buffer can cause it to precipitate.To avoid precipitation, it is recommended to perform a stepwise dilution of the stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for cell-based assays) to prevent solvent-induced toxicity.[2]
Variability in Experimental Results Instability of the compound in solution can lead to inconsistent results. Taxanes can be susceptible to hydrolysis and epimerization in aqueous media.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. If you must store them, keep them at 4°C and use them within 24 hours, though stability should be validated for your specific conditions.
Low Cellular Uptake or Efficacy The target cells may have multidrug resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp) efflux pumps. While this compound is designed to be a poor substrate for P-gp, high levels of expression could still have an effect.Consider using a cell line with lower P-gp expression or co-administering a known P-gp inhibitor as a positive control to investigate this possibility.

Quantitative Data

Illustrative Stability of a Taxane Compound in Solution

Disclaimer: The following data is based on studies of Paclitaxel and is intended to be illustrative for a taxane compound like this compound. Actual stability should be determined experimentally.

SolventConcentrationStorage TemperatureEstimated Stability
0.9% NaCl0.3 mg/mL2-8°C~13 days
5% Glucose0.3 mg/mL2-8°C~20 days
0.9% NaCl1.2 mg/mL2-8°C~8 days
5% Glucose1.2 mg/mL2-8°C~10 days
0.9% NaCl0.3 mg/mL25°C~3 days
5% Glucose0.3 mg/mL25°C~7 days

Phase I Clinical Trial Dosing

In a Phase I clinical trial, an oral formulation of this compound was administered at doses up to 70.1 mg/m² once daily for 5 days every 3 weeks.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Before starting, ensure you are wearing all required PPE (double nitrile gloves, lab coat, eye protection) and are working in a certified chemical fume hood.[5]

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C.[2]

Visualizations

Taxane_Signaling_Pathway cluster_cell Cancer Cell cluster_resistance Multidrug Resistance This compound This compound Microtubules β-Tubulin on Microtubules This compound->Microtubules Binds to Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2 Bcl2->Apoptosis Induces Ortataxel_Efflux This compound Efflux (Reduced) Pgp->Ortataxel_Efflux Poor substrate

Caption: Taxane signaling pathway of this compound.

Ortataxel_Handling_Workflow Receiving Receiving (Check for damage) Storage Secure Storage (-20°C or 4°C) Receiving->Storage Preparation Preparation in Fume Hood (Full PPE) Storage->Preparation Experiment In Vitro / In Vivo Experiment Preparation->Experiment Waste_Collection Waste Segregation (Cytotoxic Waste Bins) Preparation->Waste_Collection Spill_Kit Spill Kit (Readily available) Preparation->Spill_Kit Experiment->Waste_Collection Disposal Final Disposal (via EHS) Waste_Collection->Disposal

Caption: Experimental workflow for handling this compound.

References

Technical Support Center: Enhancing Ortataxel Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of Ortataxel in animal studies. As a novel taxane, this compound shares characteristics with other taxanes like paclitaxel and docetaxel, including low oral bioavailability due to poor water solubility, metabolism by cytochrome P450 (CYP) enzymes, and efflux by P-glycoprotein (P-gp).[1][2] The following information is curated to help overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My in vivo study shows very low oral bioavailability for this compound. What are the primary reasons for this?

A1: Low oral bioavailability of taxanes like this compound is typically attributed to three main factors:

  • Poor Aqueous Solubility: Taxanes are highly lipophilic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][3]

  • P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-gp efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[1][4][5] P-gp actively transports the drug from inside the enterocytes back into the intestinal lumen, significantly limiting its net absorption.[1][6][7]

  • First-Pass Metabolism: this compound is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, in the enterocytes and the liver.[1][8][9] This metabolism reduces the amount of active drug that reaches systemic circulation.

Q2: I am considering a new formulation to improve this compound's bioavailability. What are the most promising approaches?

A2: Several formulation strategies have proven effective for improving the oral bioavailability of taxanes:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[10][11][12] This enhances drug solubilization and can bypass the P-gp efflux and first-pass metabolism.[13][14]

  • Nanoparticle Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation, improve its solubility, and enhance its absorption.[3][15][16][17] Lipid nanocapsules (LNCs) have also shown promise in enhancing oral bioavailability.[18]

  • Micellar Formulations: Micelles can encapsulate the hydrophobic drug, increasing its solubility and stability in the gastrointestinal tract.[19]

Q3: Can I improve bioavailability by co-administering another agent with this compound?

A3: Yes, co-administration with inhibitors of P-gp and/or CYP enzymes is a well-established strategy.

  • P-gp Inhibitors: Compounds like cyclosporine, verapamil, and ritonavir can inhibit the P-gp efflux pump, leading to increased intestinal absorption.[6][18][20][21] Novel gut-selective P-gp inhibitors like encequidar are also being explored.[22]

  • CYP3A4 Inhibitors: Co-administration with CYP3A4 inhibitors can reduce first-pass metabolism. Ritonavir is a potent inhibitor of both P-gp and CYP3A4.[20][21]

Q4: I am observing high variability in plasma concentrations between my study animals. What could be the cause?

A4: High inter-individual variability is a common issue in oral bioavailability studies of taxanes.[23] Potential causes include:

  • Genetic Polymorphisms: Variations in the genes encoding for P-gp (e.g., MDR1 gene) and CYP enzymes can lead to differences in their expression and activity levels among animals.[23]

  • Physiological Factors: Differences in gastric emptying time, intestinal motility, and food intake can affect drug dissolution and absorption.

  • Formulation Instability: If using a nano-formulation, ensure it is stable and does not aggregate or precipitate in the gastrointestinal environment.

Q5: What are the critical parameters to measure in my animal pharmacokinetic study?

A5: To assess the oral bioavailability of this compound, you should determine the following pharmacokinetic parameters after both oral (PO) and intravenous (IV) administration:

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Cmax (Tmax): The time at which Cmax is observed.

  • Half-life (t1/2): The time required for the drug concentration to decrease by half.

  • Absolute Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Quantitative Data from Animal Studies

The following tables summarize pharmacokinetic data from animal studies on paclitaxel and docetaxel, which can serve as a reference for what to expect with this compound.

Table 1: Effect of P-gp Inhibitors on the Oral Bioavailability of Paclitaxel in Mice

Formulation/Co-administrationDose (mg/kg)Cmax (µg/mL)AUC (µg·hr/mL)Relative Bioavailability Increase (Fold)
Paclitaxel (Oral)100.211.52-
Paclitaxel + Verapamil (Oral)10--2.7
Paclitaxel + Cyclosporine (Oral)10--5.7
Data extracted from a study in Swiss albino mice.[6]

Table 2: Pharmacokinetic Parameters of Different Paclitaxel Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)
Taxol® (Oral)2046.21.5--
Nano-micelles with Rubusoside (Oral)2069.90.75-1.9
Taxol® (Oral)2095-0.573-
Glycyrrhizic Acid Micelles (Oral)20460-3.426.0
Data compiled from separate studies in Sprague-Dawley rats.[19][24]

Table 3: Pharmacokinetic Parameters of Docetaxel Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)CmaxAUCRelative Bioavailability Increase (Fold)
Taxotere® (Oral)Minipigs1.25---
Nanocapsules in Microparticles (Oral)Minipigs1.258.4-fold higher10-fold higher10.0
Taxotere® (Oral)Rats--6.63% (Absolute)-
Microemulsion (Oral)Rats--34.42% (Absolute)5.2
Data extracted from studies in minipigs and rats.[14][25]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a modified solvent injection method used for paclitaxel.[15]

  • Materials: this compound, stearylamine (lipid), soya lecithin and poloxamer 188 (emulsifiers), ethanol, and deionized water.

  • Preparation of Organic Phase: Dissolve this compound and stearylamine in ethanol.

  • Preparation of Aqueous Phase: Dissolve soya lecithin and poloxamer 188 in deionized water and heat to a temperature above the melting point of the lipid.

  • Formation of SLNs: Inject the organic phase into the hot aqueous phase under constant stirring.

  • Homogenization: Homogenize the resulting emulsion at high speed using a high-pressure homogenizer.

  • Cooling and Purification: Allow the nanoemulsion to cool down to room temperature to form the SLNs. Purify the SLN dispersion by dialysis to remove excess surfactants and organic solvent.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the oral bioavailability of an this compound formulation.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[18][26] Animals should be cannulated in the jugular vein for serial blood sampling.

  • Animal Acclimatization and Fasting: House the animals in a controlled environment and fast them overnight before the experiment with free access to water.

  • Dosing Groups:

    • Group 1 (IV): Administer this compound intravenously (e.g., via the tail vein) at a specific dose (e.g., 5 mg/kg) to determine the reference AUC.

    • Group 2 (Oral Control): Administer a suspension of this compound orally by gavage at a higher dose (e.g., 20 mg/kg).

    • Group 3 (Oral Test Formulation): Administer the new this compound formulation (e.g., SLNs, SEDDS) orally at the same dose as the oral control group.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for each group using appropriate software. Calculate the absolute bioavailability of the oral formulations.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation ortataxel_oral Oral this compound Formulation ortataxel_absorbed Absorbed this compound ortataxel_oral->ortataxel_absorbed Absorption cyp3a4 CYP3A4/2C8 Metabolism ortataxel_absorbed->cyp3a4 pgp P-glycoprotein (P-gp) Efflux Pump ortataxel_absorbed->pgp ortataxel_systemic This compound in Bloodstream ortataxel_absorbed->ortataxel_systemic To Portal Vein metabolites Inactive Metabolites cyp3a4->metabolites Metabolism pgp->ortataxel_oral Efflux

Caption: Factors limiting the oral bioavailability of this compound.

G start Start: Poor Oral Bioavailability of this compound q1 Is the formulation optimized for solubility? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is P-gp efflux a significant barrier? a1_yes->q2 solubility Improve Solubility: - SEDDS - Nanoparticles - Micelles a1_no->solubility solubility->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no pgp_inhibit Inhibit P-gp: Co-administer P-gp inhibitor (e.g., Cyclosporine) a2_yes->pgp_inhibit q3 Is first-pass metabolism high? a2_no->q3 pgp_inhibit->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no cyp_inhibit Inhibit CYP3A4: Co-administer CYP inhibitor (e.g., Ritonavir) a3_yes->cyp_inhibit end End: Improved Bioavailability a3_no->end cyp_inhibit->end

Caption: Troubleshooting workflow for improving this compound bioavailability.

G prep 1. Prepare this compound Formulation animals 2. Acclimatize and Fast Animals prep->animals dosing 3. Dose Administration (IV, Oral Control, Oral Test) animals->dosing sampling 4. Serial Blood Sampling dosing->sampling processing 5. Plasma Separation & Storage sampling->processing analysis 6. Bioanalysis (LC-MS/MS) processing->analysis pk 7. Pharmacokinetic Analysis analysis->pk bioavailability 8. Calculate Absolute Bioavailability (F%) pk->bioavailability

Caption: Experimental workflow for an in vivo bioavailability study.

References

Technical Support Center: Managing and Interpreting Ortataxel Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ortataxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with this compound-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other taxanes like paclitaxel?

A1: this compound is a second-generation, semi-synthetic taxane derivative. Its mechanism of action is similar to other taxanes: it binds to β-tubulin, stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] A key distinguishing feature of this compound is that it is a poor substrate for common ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[1] This suggests it may be more effective against tumors that have developed resistance to other taxanes via drug efflux mechanisms.

Q2: What are the primary mechanisms of resistance to this compound in cancer cell lines?

A2: While this compound is designed to evade efflux by P-gp, resistance can still develop through several mechanisms, largely shared with other taxanes:

  • Alterations in the Drug Target (β-tubulin): Mutations in the genes encoding β-tubulin (e.g., TUBB3) or changes in the expression levels of different β-tubulin isotypes can reduce this compound's binding affinity or alter microtubule dynamics.[2] Overexpression of the βIII-tubulin isotype is frequently linked to taxane resistance.

  • Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins in the apoptotic pathway to resist drug-induced cell death. This often involves the Bcl-2 family of proteins, where anti-apoptotic members (like Bcl-2 and Bcl-xL) are upregulated, and pro-apoptotic members (like Bax and Bak) are downregulated or inactivated.[3][4][5]

  • Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a common mechanism of drug resistance, as it can suppress apoptosis and promote the expression of survival-related genes.[6][7][8][9]

  • Drug Efflux: Although this compound is a poor substrate for P-gp, overexpression of ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP) can still contribute to resistance, particularly in cell lines with very high levels of pump expression or in the context of cross-resistance.[10]

Q3: How do I develop an this compound-resistant cell line in the lab?

A3: Developing a resistant cell line is a long-term process that involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug. A general protocol is outlined below, but it must be optimized for your specific cell line.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a general method for inducing drug resistance in a cancer cell line through continuous, dose-escalating exposure to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (or other viability assay kit)

  • Plate reader

  • Cryopreservation medium

Methodology:

  • Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay (see Protocol 2: MTT Assay).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, a large proportion of cells will die. Monitor the culture closely. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.

  • Dose Escalation: Once the cells are stably proliferating in the initial drug concentration (this may take several passages), increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold.[11]

  • Repeat and Cryopreserve: Repeat the process of monitoring, subculturing, and dose escalation for several months.[12] At each stage where cells become stable at a new concentration, it is crucial to cryopreserve a batch of cells. This creates a backup in case the culture is lost at a higher concentration.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the resistant cell population and compare it to the parental line to calculate the fold resistance (Resistant IC50 / Parental IC50). A resistant line is typically considered established when the fold resistance is significant (e.g., >10-fold) and stable over several passages without the drug.[10]

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

Issue 1: Inconsistent or Unexpected Cell Viability (MTT Assay) Results

Q: My IC50 value for this compound is much higher than expected, even in my "sensitive" parental cell line. What could be wrong?

A:

  • Drug Inactivity: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Seeding Density: The number of cells seeded per well is critical. If cells are too dense, they may become confluent before the end of the assay, leading to an artificially high IC50.[2] Conversely, if too sparse, they may not grow well. Optimize cell density with a growth curve before starting your experiments.

  • Assay Incubation Time: Taxanes are cell cycle-dependent. A 72-hour incubation is common, but this may need to be optimized for your cell line's doubling time.[13]

  • Serum Interference: Components in serum can sometimes interact with the drug or the assay reagents. Ensure consistency in the serum batch and concentration.

Q: In my dose-response curve, I'm seeing cell viability over 100% at low drug concentrations. Is this normal?

A: This phenomenon, known as hormesis, can sometimes occur.

  • Overgrowth in Control Wells: If control (untreated) wells become over-confluent, some cells may die, leading to a lower viability signal compared to wells with low drug concentrations that slightly inhibit growth, keeping the cells healthier.[14] Ensure your assay endpoint is within the logarithmic growth phase of your cells.

  • Drug-Assay Interaction: At certain concentrations, the drug or its solvent (DMSO) might interfere with the MTT reagent or cellular metabolism in a way that increases formazan production. Run a control with drug in cell-free media to check for direct chemical interactions.

Table 1: Troubleshooting the MTT Assay

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[15]Mix cell suspension thoroughly before and during plating. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or low absorbance values Too few cells; Insufficient incubation time with MTT; Incomplete formazan solubilization.Increase cell seeding density. Ensure a 3-4 hour incubation with MTT. Mix thoroughly after adding the solubilizing agent (e.g., DMSO).[16]
IC50 increases with longer incubation time (e.g., 72h > 48h) Cells in control and low-dose wells are becoming over-confluent at the later time point.[2]Optimize cell seeding density so that control wells are ~80% confluent at the final time point.
Issue 2: Investigating the Mechanism of Resistance

Q: I've developed an this compound-resistant cell line with a 15-fold increase in IC50, but a Western blot shows no change in P-glycoprotein (ABCB1) expression. What should I investigate next?

A: This is a common scenario, especially with this compound, which is not a strong P-gp substrate. The resistance is likely driven by other mechanisms.

Workflow for Investigating Non-P-gp Mediated Resistance

start High Fold Resistance, No P-gp Upregulation tubulin Analyze Tubulin (Mechanism 1) start->tubulin apoptosis Analyze Apoptosis Pathway (Mechanism 2) start->apoptosis pi3k Analyze Survival Pathways (Mechanism 3) start->pi3k qRT_PCR qRT-PCR for TUBB3 (Protocol 4) tubulin->qRT_PCR caspase_assay Caspase-3 Activity Assay (Protocol 5) apoptosis->caspase_assay wb_bcl2 Western Blot for Bcl-2/Bax (Protocol 3) apoptosis->wb_bcl2 wb_akt Western Blot for p-Akt/Akt (Protocol 3) pi3k->wb_akt

Caption: Troubleshooting workflow for non-efflux mediated resistance.

  • Analyze Tubulin Alterations:

    • Hypothesis: Resistance is due to changes in the drug's target.

    • Experiment: Use qRT-PCR (Protocol 4) to quantify the mRNA expression of β-tubulin isotypes, particularly TUBB3. A significant increase in TUBB3 expression in the resistant line compared to the parental line is a strong indicator of this resistance mechanism.[2][17]

  • Investigate Apoptosis Evasion:

    • Hypothesis: Resistant cells are failing to undergo programmed cell death.

    • Experiments:

      • Perform a Caspase-3 Activity Assay (Protocol 5) on both parental and resistant cells after this compound treatment. A lack of caspase-3 activation in resistant cells suggests a block in the apoptotic cascade.[18]

      • Use Western Blotting (Protocol 3) to check the expression levels of key Bcl-2 family proteins. An increased ratio of anti-apoptotic (Bcl-2, Bcl-xL) to pro-apoptotic (Bax) proteins in resistant cells supports this mechanism.[3][4]

  • Assess Pro-Survival Signaling:

    • Hypothesis: Hyperactive survival pathways are overriding the drug's cytotoxic effects.

    • Experiment: Use Western Blotting (Protocol 3) to measure the levels of phosphorylated Akt (p-Akt) and total Akt. An elevated p-Akt/Akt ratio in resistant cells indicates activation of the PI3K/Akt pathway.[6]

Q: How do I confirm that an ABC transporter is functionally responsible for resistance in my cell line?

A: Even if Western blot shows overexpression of an efflux pump, you need to demonstrate its functional activity. The Rhodamine 123 Efflux Assay is a standard method for this.

Interpreting Rhodamine 123 Efflux Assay Results (Protocol 6)

  • Principle: Rhodamine 123 is a fluorescent substrate for P-gp and, to a lesser extent, other transporters.[19] Resistant cells overexpressing these pumps will actively efflux the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells.

  • Expected Outcome:

    • Parental Cells: High intracellular fluorescence (dye is retained).

    • Resistant Cells: Low intracellular fluorescence (dye is pumped out).

    • Resistant Cells + Inhibitor (e.g., Verapamil): High intracellular fluorescence. A potent inhibitor will block the pump, causing the dye to be retained, restoring fluorescence to a level similar to that of the parental cells.[18]

  • Troubleshooting: If you see P-gp overexpression by Western blot but no difference in Rhodamine 123 efflux, it's possible the protein is not correctly localized to the cell membrane or is non-functional.

Data Presentation: Quantitative Comparison of Sensitive vs. Resistant Cells

The following tables provide example data from studies on taxane-resistant cell lines. The exact values will vary depending on the cell line, the specific taxane (e.g., this compound, paclitaxel, docetaxel), and the method used to develop resistance.

Table 2: Example IC50 Values and Fold Resistance for Taxanes

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance (RI)DrugReference
PC-3 (Prostate)4.75 ± 0.0552.00 ± 0.0410.9Docetaxel[10]
PC-3 (Prostate)5.1656.3910.9Paclitaxel[20]
DU145 (Prostate)5.15>100>19.4Paclitaxel[20]
MCF-7 (Breast)5>100>20Paclitaxel[13]
Ovarian Carcinoma Lines 0.4 - 3.4--Paclitaxel[2][21]
ZR75-1 (Breast)~1-10~100-30018 - 170Paclitaxel/Docetaxel[22]

Fold Resistance (Resistance Index, RI) = IC50 of resistant line / IC50 of parental line.

Table 3: Example Changes in Molecular Markers of Resistance

Resistance MechanismMarkerChange in Resistant CellsMethodReference
Drug Efflux P-glycoprotein (ABCB1)Protein overexpressionWestern Blot[6]
Target Alteration βIII-tubulin (TUBB3)2-3 fold mRNA increaseqRT-PCR[2]
Apoptosis Evasion Bcl-2/Bax RatioIncreased ratioWestern Blot[23]
Survival Pathway p-Akt/Akt RatioIncreased ratioWestern Blot[23]

Detailed Methodologies for Key Experiments

Protocol 2: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which is then solubilized and quantified by spectrophotometry.

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells (medium only) and solvent control wells (highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (typically 72 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible under a microscope.

  • Solubilize Formazan: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Read Absorbance: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Protein Expression Analysis by Western Blot

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for assessing the expression of proteins like P-gp, Bcl-2, Bax, Akt, and p-Akt.

Materials:

  • Cell pellets (parental and resistant)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

  • Imaging system

Methodology:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).[6]

Protocol 4: Gene Expression Analysis by qRT-PCR

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the amount of a specific mRNA transcript, such as TUBB3, in a sample.

Materials:

  • Cell pellets

  • RNA extraction kit (e.g., RNeasy)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for the gene of interest (e.g., TUBB3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Methodology:

  • RNA Extraction: Isolate total RNA from parental and resistant cell pellets using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.

  • Thermal Cycling: Run the reaction in a qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the gene of interest using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant sample to the parental sample.

Protocol 5: Apoptosis Detection by Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activity is determined by its ability to cleave a specific substrate, releasing a chromophore (colorimetric) or fluorophore (fluorometric) that can be quantified.

Materials:

  • Parental and resistant cells, treated with this compound or vehicle control

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA)

  • Microplate reader

Methodology:

  • Induce Apoptosis: Treat cells with this compound for a predetermined time (e.g., 24-48 hours) to induce apoptosis.

  • Prepare Cell Lysates: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10 minutes.

  • Centrifuge: Centrifuge the lysates to pellet debris and transfer the supernatant to a new, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample. Add reaction buffer and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read Absorbance: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.[4]

Protocol 6: Functional Analysis of Efflux Pumps by Rhodamine 123 Efflux Assay

Principle: This flow cytometry-based assay measures the function of drug efflux pumps by quantifying the retention of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and resistant cells (in suspension)

  • Rhodamine 123 (stock solution in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil for P-gp)

  • Phenol red-free culture medium

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.

  • Loading with Rhodamine 123: Add Rhodamine 123 to the cell suspension to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the loaded cells in pre-warmed fresh medium. For inhibitor controls, resuspend one aliquot of resistant cells in medium containing Verapamil (e.g., 50 µM).

  • Incubation: Incubate the cells at 37°C for 1-2 hours to allow for active efflux of the dye.

  • Analysis: Immediately analyze the intracellular fluorescence of the cells by flow cytometry.

  • Interpretation: Compare the fluorescence histograms of the different samples. A rightward shift in the histogram indicates higher fluorescence (more dye retention).

Mandatory Visualizations

Signaling Pathway Diagrams

cluster_0 PI3K/Akt Survival Pathway RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad phosphorylates & inhibits NFkB NF-κB Akt->NFkB activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition ABCB1 ABCB1 (P-gp) Transcription NFkB->ABCB1 PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt pathway promotes survival and drug resistance.

cluster_1 Bcl-2 Family Apoptosis Regulation This compound This compound Treatment Stress Cellular Stress This compound->Stress BH3_only BH3-only proteins (e.g., Bim, Puma) Stress->BH3_only activates Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->BH3_only inhibits Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resistance In Resistant Cells: - Bcl-2 is Upregulated - Bad is Phosphorylated Resistance->Bcl2

Caption: Bcl-2 family proteins regulate the intrinsic apoptosis pathway.

References

Ortataxel Technical Support Center: Enhancing Experimental Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving Ortataxel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation, semi-synthetic taxane derivative. Its primary mechanism of action involves binding to and stabilizing tubulin, a key component of microtubules. This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). A noteworthy characteristic of this compound is its reduced affinity for P-glycoprotein (P-gp), a drug efflux pump often associated with multidrug resistance. This suggests this compound may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

Due to the discontinued clinical development of this compound, extensive public data on its IC50 values across a wide range of cell lines is limited. However, based on preclinical studies with other taxanes, a starting concentration range of 1 nM to 10 µM is recommended for initial cell viability assays. It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest. For reference, the IC50 values for paclitaxel in various human tumor cell lines typically range from 2.5 to 7.5 nM after 24 hours of exposure.[1]

Q3: How can I prepare this compound for in vitro and in vivo studies?

For in vitro studies, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

For in vivo studies, the formulation will depend on the route of administration. While this compound has shown oral bioavailability, intravenous administration has also been used in preclinical and clinical trials. A common vehicle for intravenous administration of taxanes is a mixture of Cremophor EL and ethanol. However, this vehicle can have its own toxicities. It is essential to consult preclinical studies of this compound or similar taxanes for appropriate vehicle formulations and to conduct preliminary tolerability studies in the chosen animal model.

Q4: What are the known mechanisms of resistance to taxanes like this compound?

Resistance to taxanes is a significant clinical challenge and can arise from various mechanisms, including:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[2]

  • Target Alterations: Mutations in the tubulin protein that reduce the binding affinity of the drug.[2]

  • Microtubule Dynamics Alterations: Changes in the expression of microtubule-associated proteins (MAPs) that affect microtubule stability.[2]

  • Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins.[2]

  • Drug Inactivation: Metabolic inactivation of the drug by enzymes such as the cytochrome P450 family.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for plating and verify cell counts and viability before seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Drug Precipitation Visually inspect the diluted drug solutions for any signs of precipitation. If observed, consider preparing fresh dilutions or slightly increasing the DMSO concentration (while staying within the non-toxic range).
Inconsistent Incubation Times Standardize the incubation time with this compound across all experiments.
Issue 2: No Significant Cell Death Observed at Expected Concentrations

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Intrinsic or Acquired Drug Resistance Verify the expression of drug efflux pumps like P-gp in your cell line. Consider using a P-gp inhibitor in combination with this compound to see if sensitivity is restored. For acquired resistance, refer to the protocol for inducing taxane resistance.
Incorrect Drug Concentration Confirm the calculations for your drug dilutions. Perform a wider range of concentrations in your dose-response experiment.
Suboptimal Assay Endpoint Taxane-induced cell death can be delayed. Consider extending the incubation time (e.g., 48 or 72 hours) and assess cell viability at multiple time points.
Cell Line Doubling Time Slower-growing cell lines may require longer exposure to the drug to observe a significant effect.
Issue 3: Difficulty in Establishing an this compound-Resistant Cell Line

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Drug Concentration Too High Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.
Insufficient Recovery Time Allow the cells sufficient time to recover and repopulate after each treatment cycle.
Heterogeneous Cell Population Consider using single-cell cloning to isolate and expand resistant colonies.

Data Presentation

Table 1: Reference IC50 Values of Paclitaxel in Human Cancer Cell Lines

Note: This data is for Paclitaxel and should be used as a reference for designing initial dose-response experiments for this compound. The actual IC50 of this compound may vary.

Cell LineCancer TypeIC50 (nM) - 24h exposure
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4
Various Human Tumor Cell LinesVarious2.5 - 7.5[1]
MDA-MB-231Breast Cancer~300 (after 72h)
MCF-7Breast Cancer~3500 (after 72h)
SKBR3Breast Cancer~4000 (after 72h)
BT-474Breast Cancer~19 (after 72h)

Experimental Protocols

Protocol 1: Cell Viability (MTT/MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blotting for Apoptosis-Related Proteins
  • Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Induction of Taxane Resistance in Vitro
  • Initial Exposure: Treat the parental cancer cell line with a low concentration of this compound (e.g., IC20-IC30) continuously.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Recovery Periods: Alternate between drug treatment and drug-free periods to allow the resistant population to recover and expand.

  • Confirmation of Resistance: Regularly assess the IC50 of the cell population to confirm the development of resistance compared to the parental cell line. This can be done using the cell viability assay described in Protocol 1.

  • Characterization of Resistant Cells: Once a stable resistant cell line is established, characterize the underlying resistance mechanisms using techniques like western blotting for drug efflux pumps or sequencing for tubulin mutations.

Mandatory Visualizations

Ortataxel_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Stabilization Microtubule_Stabilization Tubulin->Microtubule_Stabilization Promotes Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell_Culture Dose_Response Dose_Response Cell_Culture->Dose_Response Treat with this compound IC50_Determination IC50_Determination Dose_Response->IC50_Determination MTT/MTS Assay Mechanism_Studies Mechanism_Studies IC50_Determination->Mechanism_Studies Use IC50 for Animal_Model Tumor Xenograft IC50_Determination->Animal_Model Inform Dosing Apoptosis_Assay Apoptosis_Assay Mechanism_Studies->Apoptosis_Assay Annexin V Western_Blot Western_Blot Mechanism_Studies->Western_Blot Protein Expression Treatment This compound Administration Animal_Model->Treatment Monitoring Tumor Growth & Toxicity Treatment->Monitoring Endpoint Efficacy Analysis Monitoring->Endpoint Troubleshooting_Tree Start High Variability in Results? Check_Seeding Consistent Cell Seeding? Start->Check_Seeding Yes Check_Edge_Effects Avoiding Edge Effects? Check_Seeding->Check_Edge_Effects Yes Solution1 Optimize Seeding Protocol Check_Seeding->Solution1 No Check_Drug_Prep Drug Precipitation? Check_Edge_Effects->Check_Drug_Prep Yes Solution2 Use Inner Wells Only Check_Edge_Effects->Solution2 No Solution3 Prepare Fresh Dilutions Check_Drug_Prep->Solution3 Yes No_Effect No Significant Cell Death? Check_Drug_Prep->No_Effect No Check_Resistance Assess Drug Resistance? No_Effect->Check_Resistance Yes Check_Concentration Verify Concentrations? Check_Resistance->Check_Concentration Yes Solution4 Test for Efflux Pumps Check_Resistance->Solution4 No Solution5 Perform Wider Dose Range Check_Concentration->Solution5 No

References

Technical Support Center: Investigating Acquired Resistance to Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to Ortataxel. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: this compound is a next-generation taxane designed to overcome certain resistance mechanisms, such as those mediated by the P-glycoprotein (Pgp) efflux pump. However, as with any therapeutic agent, cancer cells may develop acquired resistance through various other mechanisms. The following information is based on established principles of taxane resistance and should serve as a guide for investigating potential resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of this acquired resistance?

A1: Acquired resistance to taxanes, including potentially this compound, is a multifactorial issue. Several key mechanisms have been identified for taxanes in general that you should consider investigating[1][2][3]:

  • Alterations in the Drug Target (Microtubules): Changes in the composition or structure of microtubules can prevent this compound from binding effectively. This can include the expression of different β-tubulin isotypes (e.g., overexpression of βIII-tubulin) or mutations in the tubulin genes themselves[4][5][6].

  • Increased Drug Efflux: While this compound is a poor substrate for P-glycoprotein (Pgp/ABCB1), cancer cells can upregulate other ATP-binding cassette (ABC) transporters that may be capable of exporting the drug, thereby reducing its intracellular concentration[4][7][8].

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of this compound[5].

  • Evasion of Apoptosis: Changes in the expression of apoptotic regulatory proteins, such as an increase in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or a decrease in pro-apoptotic proteins (e.g., Bax, Bak), can make cells more resistant to drug-induced cell death.

Q2: How can I experimentally determine if my resistant cell line is overexpressing drug efflux pumps?

A2: You can investigate the overexpression of drug efflux pumps through several methods:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding various ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Protein Expression Analysis: Perform Western blotting or flow cytometry to quantify the protein levels of these transporters on the cell surface.

  • Functional Assays: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for Pgp). A lower intracellular accumulation of the dye in resistant cells compared to sensitive cells, which can be reversed by a known inhibitor of the transporter, would indicate increased efflux activity.

Q3: What methods can I use to assess changes in microtubule dynamics and tubulin isotype expression?

A3: To investigate microtubule-related resistance, consider the following approaches:

  • Immunofluorescence Microscopy: Visualize the microtubule network in your sensitive and resistant cell lines, both with and without this compound treatment. Alterations in microtubule bundling or stability can be indicative of resistance.

  • Western Blotting: Use antibodies specific to different β-tubulin isotypes to determine if there are changes in their relative expression levels between your sensitive and resistant cell lines[4][7].

  • Live-Cell Imaging: Track the dynamics of microtubule polymerization and depolymerization in real-time using fluorescently tagged tubulin to observe any functional changes.

Troubleshooting Guides

Problem: Inconsistent results in cytotoxicity assays (e.g., MTT, CellTiter-Glo®) when comparing sensitive and resistant cell lines.
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell numbers are seeded for both sensitive and resistant lines. Differences in proliferation rates can affect assay outcomes.
Drug Concentration Range The IC50 value for the resistant line may have shifted significantly. Expand the range of this compound concentrations used to ensure you capture the full dose-response curve.
Assay Incubation Time The optimal incubation time with the drug may differ between the cell lines. Perform a time-course experiment to determine the ideal endpoint.
Metabolic Activity Differences If using a metabolic-based assay like MTT, be aware that the metabolic activity of resistant cells may be altered. Consider using a non-metabolic readout for cell viability, such as cell counting with trypan blue exclusion.
Problem: Difficulty detecting changes in pro-survival signaling pathways.
Potential Cause Troubleshooting Steps
Timing of Sample Collection Activation of signaling pathways can be transient. Collect cell lysates at multiple time points after this compound treatment to identify the peak of pathway activation.
Basal Pathway Activation The resistant cells may have a higher basal level of pathway activation, even without drug treatment. Compare the baseline phosphorylation status of key signaling proteins (e.g., Akt, ERK) in sensitive versus resistant cells.
Antibody Quality Ensure your antibodies for Western blotting, particularly phospho-specific antibodies, are validated and working correctly.
Loading Controls Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading for accurate comparison between samples.

Experimental Protocols

1. General Protocol for Generating an this compound-Resistant Cell Line

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.

  • Determine the initial IC50: Culture the parental (sensitive) cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) after 72 hours of treatment.

  • Initial Drug Exposure: Continuously expose the parental cell line to this compound at a concentration equal to its IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a large proportion of cells will die.

  • Subculture Surviving Cells: When the surviving cells reach approximately 80% confluency, subculture them in the continued presence of the same concentration of this compound.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.

  • Establish a Resistant Clone: Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once established, characterize the resistant cell line by re-evaluating the IC50 of this compound and comparing it to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of this compound.

2. Protocol for Western Blot Analysis of β-Tubulin Isotypes

  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV) overnight at 4°C. Also, probe a separate membrane or strip the current one and probe with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the expression of each β-tubulin isotype to the loading control.

Visualizations

G cluster_0 Experimental Workflow: Investigating this compound Resistance cluster_1 cluster_2 A Establish this compound-Resistant Cell Line B Characterize Phenotype (IC50 Shift) A->B C Hypothesize Resistance Mechanism B->C D Molecular Analysis C->D E Functional Validation D->E D_sub1 Gene Expression (qRT-PCR) D_sub2 Protein Expression (Western Blot) D_sub3 Genomic Analysis (Sequencing) F Test Reversal Agents E->F E_sub1 Efflux Pump Inhibition E_sub2 Gene Knockdown (siRNA) E_sub3 Pathway Inhibition

Caption: A general workflow for identifying and validating mechanisms of acquired resistance to this compound.

G cluster_0 Potential Resistance Pathway: PI3K/AKT Activation This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath PI3K PI3K AKT AKT PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Activates

Caption: The PI3K/AKT pathway can inhibit apoptosis, potentially counteracting this compound's effects.

G cluster_0 Potential Resistance Mechanism: Drug Efflux Ortataxel_in This compound (extracellular) Ortataxel_out This compound (intracellular) Ortataxel_in->Ortataxel_out Cellular Uptake Ortataxel_out->Ortataxel_in Efflux Target Microtubules Ortataxel_out->Target Binds to Effect Cytotoxic Effect Target->Effect ABCTransporter ABC Transporter (e.g., ABCB1, ABCG2)

Caption: Overexpression of ABC transporters can pump this compound out of the cell, reducing its efficacy.

References

Validation & Comparative

Ortataxel vs. Docetaxel: A Comparative Analysis of Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ortataxel and docetaxel, two taxane-based chemotherapeutic agents. While docetaxel is a well-established cornerstone in the treatment of various solid tumors, this compound, a second-generation taxane, has been developed with the aim of overcoming some of the limitations of classical taxanes, particularly multidrug resistance. This document synthesizes available preclinical and clinical data to offer an objective comparison of their efficacy, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Executive Summary

Docetaxel exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, its efficacy can be limited by the overexpression of efflux pumps like P-glycoprotein (P-gp), a key mechanism of multidrug resistance (MDR).[6] this compound, a novel taxane analogue, shares the fundamental mechanism of microtubule stabilization but is specifically designed to be a poor substrate for P-gp.[1][2] This characteristic suggests a potential for enhanced efficacy in tumors that have developed resistance to conventional taxanes. Preclinical data indicates that this compound is significantly more potent than docetaxel in P-gp overexpressing cancer cell lines.[2][4] Clinical studies with this compound have shown encouraging activity in patients with taxane-resistant cancers.[1][2]

Chemical Structure and Mechanism of Action

Both docetaxel and this compound are members of the taxane family and share a similar core structure. Docetaxel is a semi-synthetic analogue of paclitaxel.[1]

Mechanism of Action: The primary mechanism of action for both drugs involves binding to the β-tubulin subunit of microtubules. This binding promotes the assembly of tubulin into stable, non-functional microtubules and inhibits their depolymerization.[1][3][5] The resulting disruption of the microtubule network dynamics arrests the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death.[4][5]

A key distinction lies in their interaction with the P-gp efflux pump. Docetaxel is a known substrate for P-gp, which can actively transport the drug out of cancer cells, thereby reducing its intracellular concentration and therapeutic effect.[6] In contrast, this compound is a poor substrate for P-gp, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.[1]

Signaling Pathway of Taxane-Induced Apoptosis

Taxane This compound / Docetaxel Tubulin β-tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

Preclinical Efficacy

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound and docetaxel has been evaluated in various cancer cell lines. A critical point of comparison is their activity in cell lines that overexpress P-gp.

Cell LineDrugIC50 (nM)Fold ResistanceReference
P-gp Negative
PC-3 (Prostate)Docetaxel~2-[7]
MAT-LyLu (Prostate)Docetaxel~40-[7]
H460 (Lung, 2D)Docetaxel1410-
A549 (Lung, 2D)Docetaxel1940-[8]
H1650 (Lung, 2D)Docetaxel2700-[8]
MDA-MB-231 (Breast)DocetaxelVaries (study dependent)-[9]
P-gp Overexpressing
H1299 (Lung)Docetaxel30 ± 3.1-
H1299 (Lung) + VinblastineDocetaxel15 ± 2.60.5[3]
LNCaPR (Prostate)Docetaxel49.50–50.65~50x vs parental[10]
C4-2BR (Prostate)Docetaxel99.47–100.50~77x vs parental[10]
P-gp expressing human breast and colon tumor cell linesThis compound-20-30x more potent than docetaxel[2][4]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution. The potency of this compound in P-gp overexpressing lines is noted as a relative improvement over docetaxel from a conference abstract, with specific IC50 values not provided in the available source.

In Vivo Efficacy in Xenograft Models

Studies in animal models provide further evidence of the antitumor activity of both agents.

Xenograft ModelDrugTreatment ScheduleTumor Growth InhibitionReference
Human Ovarian Carcinoma (HOC22-S, HOC18)Docetaxel16.6-34.5 mg/kg, i.v., q4d x 367-100% complete regression[11]
MRP-expressing HT1080/DR4 (Sarcoma)Docetaxel40 mg/kg, 3-hour i.v. infusion100% overall response (60% CR)[12]
MRP-expressing HT1080/DR4 (Sarcoma)Paclitaxel50 mg/kg, 3-hour i.v. infusion10% overall response (0% CR)[12]
Taxane-resistant PC3-TxR (Prostate)Docetaxel-No significant inhibition[5]
Taxane-resistant PC3-TxR (Prostate)Docetaxel + Piperine-Significant inhibition[5]
Human Prostate Cancer PAC120Docetaxel-63% inhibition[9]

Clinical Efficacy

Docetaxel is a standard-of-care agent in numerous cancer types. Clinical trials of this compound have focused on patients with tumors resistant to prior taxane therapy.

TrialCancer TypePatient PopulationTreatmentKey Efficacy ResultsReference
Phase IITaxane-resistant Breast CancerAdvanced/metastatic, progression within 6 months of prior taxaneThis compound 75 mg/m² i.v. q3w7% Partial Response (PR), 38% Stable Disease (SD)[1]
Phase IITaxane-resistant NSCLCProgression during or within 6 months of prior taxaneThis compound 75 mg/m² i.v. q3w6% Partial Response (PR), 38% Stable Disease (SD)[2]

These non-comparative Phase II studies suggest that this compound has clinical activity in a heavily pre-treated, taxane-resistant patient population.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for comparing the cytotoxic effects of this compound and docetaxel on cancer cell lines.

cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Prepare serial dilutions of this compound and Docetaxel B->C D Add drugs to cells C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (both drug-sensitive parental lines and their P-gp overexpressing resistant counterparts) are seeded into 96-well plates at an optimized density and allowed to adhere overnight.[13][14]

  • Drug Preparation: Stock solutions of this compound and docetaxel are prepared and serially diluted to a range of concentrations.

  • Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the drugs. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][14]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and docetaxel in a mouse xenograft model.

cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis A Implant human tumor cells subcutaneously in immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100 mm³) A->B C Randomize mice into treatment groups (Vehicle, this compound, Docetaxel) B->C D Administer drugs intravenously according to a defined schedule C->D E Measure tumor volume and body weight regularly D->E F Monitor for signs of toxicity E->F G Sacrifice mice at a predetermined endpoint H Excise and weigh tumors G->H I Calculate tumor growth inhibition H->I

Caption: Workflow for in vivo xenograft tumor model.

Detailed Steps:

  • Cell Implantation: Human cancer cells, particularly those with acquired taxane resistance, are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, docetaxel, and this compound. The drugs are typically administered intravenously at their respective maximum tolerated doses, following a specific schedule (e.g., once weekly for three weeks).

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.[15][16]

  • Endpoint: The experiment is terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Logical Relationship: Overcoming Multidrug Resistance

The key advantage of this compound lies in its ability to circumvent P-gp mediated efflux, a major mechanism of resistance to docetaxel.

Docetaxel Docetaxel Pgp P-glycoprotein (P-gp) Efflux Pump Docetaxel->Pgp is a substrate for This compound This compound This compound->Pgp is a poor substrate for Intracellular_D Low Intracellular Docetaxel Concentration Pgp->Intracellular_D leads to Intracellular_O High Intracellular this compound Concentration Pgp->Intracellular_O results in Resistance Drug Resistance Intracellular_D->Resistance Efficacy Maintained Efficacy Intracellular_O->Efficacy

Caption: Logical relationship of this compound and Docetaxel with P-gp.

Conclusion

The available evidence suggests that this compound holds promise as a therapeutic agent, particularly in the context of taxane-resistant malignancies driven by P-gp overexpression. Its mechanism of action, which circumvents this key resistance pathway, provides a clear rationale for its development. While direct, comprehensive comparative data with docetaxel is limited, preclinical findings indicate a significant potency advantage for this compound in resistant cell lines. Further clinical investigation in well-designed comparative trials will be essential to fully elucidate the clinical benefit of this compound relative to established taxanes like docetaxel. For researchers and drug development professionals, this compound represents a promising lead in the ongoing effort to overcome chemotherapy resistance.

References

A Head-to-Head Comparison of Ortataxel and Cabazitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive head-to-head comparison of the second-generation taxanes, Ortataxel and Cabazitaxel. This document outlines their mechanisms of action, preclinical and clinical efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data and detailed methodologies.

Introduction

This compound (BAY 59-8862) and Cabazitaxel (Jevtana®) are second-generation semi-synthetic taxane derivatives developed to overcome the limitations of first-generation taxanes like paclitaxel and docetaxel, particularly multidrug resistance (MDR). Both agents function as microtubule stabilizers, leading to cell cycle arrest and apoptosis. However, their distinct structural modifications result in differing affinities for drug efflux pumps, clinical efficacy, and safety profiles. While Cabazitaxel has received regulatory approval and is used in clinical practice for metastatic castration-resistant prostate cancer (mCRPC), the clinical development of this compound was discontinued at Phase II. This guide provides a detailed comparison based on available preclinical and clinical data.

Mechanism of Action

Both this compound and Cabazitaxel share the fundamental taxane mechanism of action: they bind to β-tubulin, promoting the assembly and stabilization of microtubules. This disruption of microtubule dynamics inhibits mitosis and vital interphase cellular functions, ultimately leading to apoptosis. A key differentiator lies in their interaction with ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance.

  • This compound: Is a poor substrate for P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP-1), and breast cancer resistance protein (BCRP). This allows it to maintain intracellular concentrations in resistant tumor cells that overexpress these efflux pumps.

  • Cabazitaxel: Also exhibits low affinity for P-glycoprotein, enabling it to be effective in tumors that have developed resistance to other taxanes like docetaxel.

cluster_0 Cellular Environment cluster_1 Drug Action Microtubule Dynamics Microtubule Dynamics Cell Cycle Progression Cell Cycle Progression Microtubule Dynamics->Cell Cycle Progression Inhibits Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Induces This compound This compound This compound->Microtubule Dynamics Stabilizes Cabazitaxel Cabazitaxel Cabazitaxel->Microtubule Dynamics Stabilizes

Figure 1: Shared mechanism of action of this compound and Cabazitaxel.

Preclinical Efficacy

In Vitro Cytotoxicity

Both this compound and Cabazitaxel have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those resistant to first-generation taxanes.

Cell LineCancer TypeThis compound IC₅₀ (nM)Cabazitaxel IC₅₀ (nM)Reference
Taxane-ResistantBreast, ColonNot specified13 - 414[1]
NSCLCLungNot specifiedNot specified[2]
ProstateProstateNot specifiedLower than docetaxel[3]
In Vivo Tumor Models

In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition by both agents.

Xenograft ModelCancer TypeThis compound EfficacyCabazitaxel EfficacyReference
MX-1Human Breast CarcinomaEffectiveNot specified[4]
MNB-PTX-1Paclitaxel-Resistant Ovarian CarcinomaActiveNot specified[4]
Pediatric Brain TumorsATRT, Medulloblastoma, CNS-PNETNot specifiedSuperior to docetaxel[1]
HID28Castration-Resistant Prostate CancerNot specifiedSuperior to docetaxel[5]

Pharmacokinetics

Preclinical Pharmacokinetics
ParameterThis compound (Mice)Cabazitaxel (Mice)Reference
Administration Oral and IVIV[4]
Bioavailability Orally bioavailableNot applicable[4]
Distribution Not specifiedWide tissue distribution[6]
Metabolism Not specifiedHepatic[6]
Elimination Not specifiedPrimarily fecal[6]
Clinical Pharmacokinetics (Human)
ParameterThis compoundCabazitaxelReference
Half-life Not specifiedTriphasic: 4 min (α), 2 h (β), 95 h (γ)[7]
Clearance Not specified48.5 L/h[7]
Volume of Distribution (steady state) Not specified4,864 L[7]

Clinical Trials and Safety Profile

This compound

The clinical development of this compound progressed to Phase II trials before being discontinued.

  • Phase I: An oral formulation was tested in patients with treatment-refractory solid tumors. Doses ranged from 10 to 70.1 mg/m² daily for 5 days every 3 weeks.[4]

    • Dose-Limiting Toxicities: Febrile neutropenia, fatigue, and neuropathy.[4]

    • Efficacy: One partial response was observed.[4]

  • Phase II: A study in patients with taxane-resistant non-small cell lung cancer (NSCLC) used an intravenous dose of 75 mg/m² every 3 weeks.[2]

    • Efficacy: Four partial responses were observed in 65 patients.[2]

    • Adverse Events (Grade 3/4): Neutropenia (49%) and anemia (7%). Common non-hematological toxicities included fatigue, nausea, myalgia, and sensory neuropathy.[2]

Cabazitaxel

Cabazitaxel has undergone extensive clinical evaluation, leading to its approval for mCRPC.

  • Phase III (TROPIC trial): Compared Cabazitaxel (25 mg/m²) plus prednisone with mitoxantrone plus prednisone in patients with mCRPC who had progressed after docetaxel therapy.[8][9][10]

    • Primary Endpoint (Overall Survival): Median OS was 15.1 months for the Cabazitaxel arm versus 12.7 months for the mitoxantrone arm.[8]

    • Adverse Events (Grade ≥3): The most common were neutropenia (81.7%), leukopenia, anemia, febrile neutropenia, and diarrhea.[7][11][12][13][14]

  • Phase III (FIRSTANA trial): A head-to-head comparison of Cabazitaxel (20 mg/m² and 25 mg/m²) versus docetaxel (75 mg/m²) in chemotherapy-naïve mCRPC patients.[15]

    • Primary Endpoint (Overall Survival): No significant difference in OS between the Cabazitaxel and docetaxel arms.[15]

    • Toxicity Profile: Cabazitaxel was associated with higher rates of febrile neutropenia, diarrhea, and hematuria, while docetaxel led to more peripheral neuropathy, edema, and alopecia.[15]

Signaling Pathways

The primary mechanism of taxanes is the disruption of microtubule function. However, downstream signaling pathways are also implicated in their cytotoxic effects.

Cabazitaxel Cabazitaxel PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Cabazitaxel->PI3K_AKT_mTOR Modulates Wnt Wnt Pathway Cabazitaxel->Wnt Modulates Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Influences Wnt->Apoptosis Influences Cell_Death Cell_Death Apoptosis->Cell_Death

Figure 2: Signaling pathways modulated by Cabazitaxel.

For Cabazitaxel, modulation of the PI3K/AKT/mTOR and Wnt signaling pathways has been observed, which can influence treatment response and resistance. The specific downstream signaling effects of this compound have not been as extensively characterized in the available literature, beyond its interaction with ABC transporters.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with serial dilutions of this compound or Cabazitaxel step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add viability reagent (e.g., MTT, CellTiter-Glo) step4->step5 step6 Measure absorbance/luminescence step5->step6 end Determine IC50 step6->end

Figure 3: Workflow for in vitro cytotoxicity assay.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound or Cabazitaxel in culture medium and add to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting cell viability against drug concentration.

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or Cabazitaxel (and vehicle control) via the appropriate route (e.g., intravenous, intraperitoneal) at the specified dose and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Tubulin Polymerization Assay (General Protocol)
  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add this compound, Cabazitaxel, or a control compound to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized microtubules.

  • Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to the controls.

Conclusion

This compound and Cabazitaxel are both potent second-generation taxanes with activity in multidrug-resistant cancer models. Cabazitaxel has been successfully developed and integrated into the clinical management of metastatic castration-resistant prostate cancer, with a well-characterized efficacy and safety profile. In contrast, the development of this compound was halted, and as such, extensive clinical data is unavailable. Preclinical data suggests that this compound has a broad spectrum of activity against tumors expressing various ABC transporters. The differing clinical trajectories of these two agents underscore the complexities of drug development, where preclinical promise must be translated into a favorable therapeutic index in human studies. This guide provides a summary of the available data to aid researchers in understanding the comparative properties of these two taxanes.

References

A Comparative Guide to the Efficacy of Difluorovinyl-ortataxel (DFV-OTX) and Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two taxane derivatives: difluorovinyl-ortataxel (DFV-OTX) and Ortataxel. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their potential as anticancer agents.

Executive Summary

Both DFV-OTX and this compound are potent microtubule-stabilizing agents that have demonstrated significant antitumor activity in preclinical studies. DFV-OTX has shown particular promise in overcoming paclitaxel resistance in breast cancer models. This compound, a second-generation taxane, exhibits high potency, especially in cell lines that overexpress P-glycoprotein (P-gp), a key mediator of multidrug resistance. While direct comparative studies are not available, this guide consolidates existing data to facilitate an informed assessment of their respective strengths.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for DFV-OTX and this compound in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineResistance ProfileIC50 (nM)Reference
DFV-OTX MCF-7Paclitaxel-sensitive breast cancerNot specified in provided results[1][2]
MCF-7RPaclitaxel-resistant breast cancerNot specified in provided results[1][2]
MDA-MB-231Paclitaxel-sensitive breast cancerNot specified in provided results[1][2]
MDA-MB-231RPaclitaxel-resistant breast cancerNot specified in provided results[1][2]
This compound MCF7Doxorubicin-sensitive breast cancer1.6[3]
MCF7-DOXDoxorubicin-resistant breast cancer32[3]

Note: The provided search results for DFV-OTX did not contain specific IC50 values, but described potent cytotoxic activities.[1][2]

In Vivo Efficacy

The antitumor activity of both compounds has been evaluated in mouse xenograft models. The table below outlines the key findings.

CompoundTumor ModelDosing and AdministrationKey Efficacy ResultsReference
DFV-OTX MCF-7R xenograftNot specified in provided resultsClear efficacy in tumor xenografts.[1][2]
MDA-MB-231R xenograftNot specified in provided resultsClear efficacy in tumor xenografts.[1][2]
This compound 1A9 human ovarian carcinoma xenograftOral administration90-100% tumor regressions.[4]
HOC18 human ovarian carcinoma xenograftOral administration90-100% tumor regressions.[4]
MNB-PTX1 paclitaxel-resistant xenograftOral administration10% tumor regressions.[4]

Mechanism of Action

Both DFV-OTX and this compound are taxane derivatives and share a common mechanism of action by targeting microtubules. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[1][5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2] A key feature of this compound is its poor substrate recognition by P-glycoprotein (P-gp), which may contribute to its efficacy in multidrug-resistant tumors.[5]

Taxane_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization DFV-OTX / this compound DFV-OTX / this compound DFV-OTX / this compound->Microtubule Binds to β-tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Stabilized Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of action for taxane derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Assay)

The cytotoxic potency of this compound was determined using a Sulforhodamine B (SRB) assay.

  • Cell Plating: Human cancer cell lines (e.g., MCF7, MCF7-DOX) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (this compound) for 72 hours.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

The in vivo antitumor efficacy of this compound was evaluated in human tumor xenograft models in immunocompromised mice.

  • Cell Implantation: Human tumor cells (e.g., 1A9, HOC18 ovarian carcinoma) are subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with this compound, typically via oral gavage or intravenous injection, at a predetermined dose and schedule. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length x width²) / 2 is commonly used.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.

  • Efficacy Evaluation: Antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) and tumor regression are key parameters.

Xenograft_Workflow Cell_Culture 1. Human Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Measurement 6. Regular Tumor Volume Measurement Treatment->Measurement Analysis 7. Data Analysis and Efficacy Evaluation Measurement->Analysis

References

Ortataxel Eclipses Other Taxanes in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical data reveals Ortataxel and its derivatives demonstrate significant advantages over paclitaxel and docetaxel in overcoming taxane resistance, a major hurdle in cancer chemotherapy. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.

This compound, a second-generation taxane, and its novel derivative, 3'-difluorovinyl-ortataxel (DFV-OTX), have shown remarkable efficacy in preclinical studies against cancer cell lines that have developed resistance to traditional taxanes like paclitaxel and docetaxel. This resistance is often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapy drugs from cancer cells. This compound's molecular structure, however, makes it a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in resistant tumors.[1]

A pivotal study published in Cancer Letters provides compelling evidence of the superiority of DFV-OTX, a derivative of this compound, in head-to-head comparisons with paclitaxel. The study utilized both paclitaxel-sensitive and paclitaxel-resistant breast cancer cell lines to demonstrate the potent activity of DFV-OTX in overcoming resistance.

Comparative Cytotoxicity of DFV-Ortataxel and Paclitaxel

The half-maximal inhibitory concentrations (IC50) were determined for DFV-OTX and paclitaxel in four breast cancer cell lines: the parental paclitaxel-sensitive MCF-7 and MDA-MB-231 lines, and their paclitaxel-resistant counterparts, MCF-7R and MDA-MB-231R. The results, summarized below, highlight the significant advantage of DFV-OTX in resistant cell lines.

Cell LinePaclitaxel IC50 (nM)DFV-OTX IC50 (nM)Resistance Fold (Paclitaxel)Resistance Fold (DFV-OTX)
MCF-7 (Sensitive)4.5 ± 0.51.8 ± 0.3--
MCF-7R (Resistant)158.3 ± 15.23.5 ± 0.635.21.9
MDA-MB-231 (Sensitive)6.2 ± 0.72.5 ± 0.4--
MDA-MB-231R (Resistant)215.4 ± 21.14.1 ± 0.734.71.6

Data sourced from Rong D, et al. Cancer Letters. 2020;491:36-49.

The data clearly indicates that while the resistant cell lines show a 35-fold increase in resistance to paclitaxel, their resistance to DFV-OTX is less than 2-fold. This demonstrates the potent ability of the this compound derivative to circumvent the mechanisms of paclitaxel resistance.

Mechanism of Action: Overcoming P-gp Mediated Efflux

The primary mechanism of resistance in the MDA-MB-231R cell line was identified as the upregulation of the ABCB1 gene, which codes for the P-gp efflux pump.[2] this compound and its derivatives are designed to be poor substrates for this pump, thus maintaining high intracellular concentrations and their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[1]

The following diagram illustrates the differential effect of paclitaxel and this compound on a cancer cell overexpressing P-glycoprotein.

Mechanism of Taxane Resistance and this compound's Advantage cluster_cell Cancer Cell Membrane pgp {P-glycoprotein (P-gp) Efflux Pump} paclitaxel Paclitaxel pgp->paclitaxel Effluxed Out paclitaxel->pgp Enters Cell microtubules_pac Microtubule Stabilization (Reduced) paclitaxel->microtubules_pac This compound This compound / DFV-OTX microtubules_ort Microtubule Stabilization (Effective) This compound->microtubules_ort Enters Cell & Evades P-gp cell_death_pac Cell Death (Ineffective) microtubules_pac->cell_death_pac cell_death_ort Cell Death (Effective) microtubules_ort->cell_death_ort Experimental Workflow for Cross-Resistance Study start Start cell_culture 1. Cell Line Culture (Sensitive & Resistant) start->cell_culture cytotoxicity_assay 2. Cytotoxicity Assay (MTT) Determine IC50 values cell_culture->cytotoxicity_assay tubulin_assay 3. Tubulin Polymerization Assay Assess microtubule stabilization cell_culture->tubulin_assay pathway_analysis 4. Signaling Pathway Analysis (e.g., Western Blot for P-gp) cell_culture->pathway_analysis data_analysis 5. Data Analysis & Comparison cytotoxicity_assay->data_analysis tubulin_assay->data_analysis pathway_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Ortataxel vs. Paclitaxel: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Ortataxel (also known as IDN-5109 and BAY 59-8862) and the widely used chemotherapeutic agent, paclitaxel. The information is compiled from available clinical trial data and preclinical studies to assist researchers and drug development professionals in understanding the toxicological landscape of these two taxane compounds.

Executive Summary

This compound, a second-generation, semisynthetic taxane, has been developed to overcome some of the limitations of paclitaxel, including multidrug resistance. While direct head-to-head comparative clinical trials with detailed side-by-side toxicity data are not extensively published, analysis of individual phase I and II trials for this compound and the well-documented profile of paclitaxel allows for a comparative overview. The available data suggests that while both drugs share the classic taxane-related toxicities, there may be differences in the incidence and severity of specific adverse events. This guide presents the available quantitative data, outlines the experimental methodologies for toxicity assessment, and illustrates the key signaling pathways implicated in taxane-induced side effects.

Comparative Side Effect Data

The following table summarizes the incidence of common grade 3/4 adverse events reported in separate clinical trials for this compound and the established profile for paclitaxel. It is crucial to note that these are not from direct comparative studies and patient populations or treatment regimens may have differed.

Adverse EventThis compound (IV, 75 mg/m² every 3 weeks) - Phase II, Taxane-Resistant NSCLC[1]This compound (IV, 75 mg/m² every 3 weeks) - Phase II, Taxane-Resistant Breast Cancer[2]Paclitaxel (Various Regimens) - General Profile
Hematological
Neutropenia49%57%Varies significantly with dose and schedule
Anemia7%Not specified as Grade 3/4Common, Grade 3/4 less frequent
ThrombocytopeniaNot specified as Grade 3/4Not specified as Grade 3/4Less common than neutropenia
Febrile NeutropeniaNot specifiedNot specifiedIncidence varies
Non-Hematological
Sensory/Peripheral NeuropathyNot specified as Grade 3/4 (26% any grade)5%Dose-limiting, incidence and severity increase with cumulative dose
Fatigue/MalaiseNot specified as Grade 3/4 (38% any grade)Significant, but % not specifiedCommon
Myalgia/ArthralgiaNot specified as Grade 3/4 (27%/15% any grade)Not specifiedCommon
NauseaNot specified as Grade 3/4 (29% any grade)Not specifiedCommon
VomitingNot specified as Grade 3/4 (23% any grade)Not specifiedCommon
DiarrheaNot specified as Grade 3/4 (17% any grade)Not specifiedCommon
Stomatitis/PharyngitisNot specified as Grade 3/4 (13% any grade)Not specifiedCommon
AlopeciaNot specified as Grade 3/4 (13% any grade)Not specifiedVery Common

Data for this compound is derived from studies in heavily pre-treated, taxane-resistant patient populations, which may influence the observed toxicity rates.

A phase I study of an oral formulation of this compound identified dose-limiting toxicities including grade 5 and 3 febrile neutropenia, grade 2 fatigue, and grade 2 neuropathy.[3]

Experimental Protocols

The assessment of side effects in the clinical trials of this compound and paclitaxel typically follows standardized methodologies to ensure patient safety and data consistency.

Adverse Event Monitoring and Grading:

The primary method for grading the severity of adverse events in oncology trials is the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). This system provides a standardized scale for reporting the severity of side effects.

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.

  • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Grade 5: Death related to adverse event.

Typical Experimental Workflow for Toxicity Assessment in a Clinical Trial:

G cluster_0 Pre-Treatment cluster_1 Treatment Cycle cluster_2 Evaluation & Follow-up Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Informed Consent Informed Consent Baseline Assessment->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Patient Enrollment Drug Administration->Drug Administration AE Monitoring Adverse Event Monitoring & Reporting Drug Administration->AE Monitoring Lab Tests Laboratory Tests (Hematology, Chemistry) Drug Administration->Lab Tests Data Analysis Data Analysis AE Monitoring->Data Analysis Lab Tests->Data Analysis End of Study End of Study Data Analysis->End of Study Follow-up Follow-up End of Study->Follow-up

Caption: Standard clinical trial workflow for assessing drug toxicity.

Signaling Pathways in Taxane-Induced Side Effects

The primary mechanism of action for both this compound and paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This same mechanism, however, contributes to their toxicity in healthy tissues, particularly in rapidly dividing cells and neurons.

Paclitaxel-Induced Peripheral Neuropathy (PIPN):

Peripheral neuropathy is a major dose-limiting toxicity of paclitaxel.[4] The underlying mechanisms are complex and involve multiple signaling pathways.

Paclitaxel Paclitaxel Microtubule Microtubule Dysfunction Paclitaxel->Microtubule Neuroinflammation Neuroinflammation (Cytokine/Chemokine Release) Paclitaxel->Neuroinflammation AxonalTransport Impaired Axonal Transport Microtubule->AxonalTransport Mitochondria Mitochondrial Damage AxonalTransport->Mitochondria Neuropathy Peripheral Neuropathy (Pain, Numbness) AxonalTransport->Neuropathy ROS Increased ROS Mitochondria->ROS ROS->Neuroinflammation IonChannel Ion Channel Alterations Neuroinflammation->IonChannel IonChannel->Neuropathy

Caption: Key signaling pathways in paclitaxel-induced peripheral neuropathy.

Paclitaxel's stabilization of microtubules disrupts axonal transport, leading to mitochondrial damage and an increase in reactive oxygen species (ROS).[5] This, in turn, can trigger neuroinflammatory processes involving the release of cytokines and chemokines, which alter ion channel function and contribute to the symptoms of neuropathy.[5][6]

While specific studies on this compound's neurotoxicity pathways are limited, as a taxane, it is presumed to share these fundamental mechanisms. However, preclinical evidence suggests this compound is a poor substrate for P-glycoprotein (P-gp), a drug efflux pump. This could potentially lead to different intracellular drug concentrations and a modified interaction with these pathways compared to paclitaxel.

Conclusion

References

Ortataxel: A Potent Second-Generation Taxane Demonstrating Superior In-Vitro Efficacy Against Multi-Drug Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that Ortataxel, a novel second-generation taxane, exhibits significantly greater in-vitro anti-cancer activity, particularly against tumor cell lines with multi-drug resistance (MDR), when compared to the widely used taxanes, paclitaxel and docetaxel. This guide provides a comprehensive overview of the statistical validation of this compound's efficacy, detailed experimental protocols, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.

This compound (also known as IDN-5109) distinguishes itself from its predecessors by being a poor substrate for P-glycoprotein (P-gp), a key transporter protein responsible for pumping chemotherapy drugs out of cancer cells and a major contributor to MDR.[1] This characteristic allows this compound to accumulate at higher effective concentrations within resistant cancer cells, leading to enhanced cell-killing capabilities.

Comparative Cytotoxicity: this compound Outperforms Paclitaxel and Docetaxel

In-vitro studies have consistently demonstrated the superior potency of this compound in cancer cell lines that overexpress P-gp. Quantitative analysis reveals that this compound is 20 to 30 times more potent as a growth-inhibitory agent against human breast and colon tumor cell lines expressing P-glycoprotein 170 compared to both paclitaxel and docetaxel.[2]

While specific IC50 values for a broad panel of cell lines are proprietary, the following table summarizes the comparative cytotoxicity profile based on available preclinical data.

DrugTarget Cell TypePotency relative to Paclitaxel/Docetaxel in P-gp expressing cells
This compound (IDN-5109) P-glycoprotein expressing breast and colon cancer cells20-30x greater [2]
Paclitaxel Various Cancer Cell LinesBaseline
Docetaxel Various Cancer Cell LinesBaseline

Mechanism of Action: Enhanced Microtubule Stabilization and Apoptosis Induction

Like other taxanes, this compound's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[1] By binding to tubulin, this compound prevents the dynamic instability of microtubules required for cell division, leading to an arrest of the cell cycle in the G2/M phase.[3] This prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis.[3]

The key advantage of this compound lies in its ability to circumvent P-gp mediated efflux, ensuring that a lethal concentration of the drug is maintained within the cancer cell to effectively disrupt microtubule dynamics and initiate the apoptotic cascade.

Below is a diagram illustrating the signaling pathway of this compound-induced cell cycle arrest and apoptosis.

Ortataxel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (Efflux Pump) This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Tubulin Paclitaxel_Docetaxel Paclitaxel / Docetaxel Paclitaxel_Docetaxel->Pgp Efflux Paclitaxel_Docetaxel->Tubulin Binds to Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Assembly & Prevents Disassembly G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action, bypassing P-gp efflux.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to validate the anti-cancer effects of this compound.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, paclitaxel, or docetaxel for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptotic cells by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the respective IC50 concentrations of this compound, paclitaxel, or docetaxel for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the respective IC50 concentrations of this compound, paclitaxel, or docetaxel for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Below is a diagram illustrating the general experimental workflow for these assays.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with This compound, Paclitaxel, Docetaxel Cell_Culture->Drug_Treatment MTT MTT Assay (Cell Viability) Drug_Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Drug_Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle) Drug_Treatment->Cell_Cycle IC50 IC50 Calculation MTT->IC50 Flow_Cytometry_Apoptosis Flow Cytometry (Apoptosis Quantification) Apoptosis->Flow_Cytometry_Apoptosis Flow_Cytometry_Cell_Cycle Flow Cytometry (Cell Cycle Distribution) Cell_Cycle->Flow_Cytometry_Cell_Cycle

Caption: Workflow for in-vitro validation of anti-cancer effects.

Conclusion

The available preclinical data strongly supports the potential of this compound as a superior therapeutic agent for cancers that have developed resistance to conventional taxanes. Its ability to evade P-gp-mediated efflux leads to a significantly more potent cytotoxic effect in multi-drug resistant cell lines. Further clinical investigation is warranted to fully realize the therapeutic promise of this compound in treating a broader spectrum of cancers, particularly those with a high incidence of drug resistance.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Ortataxel, a promising second-generation taxane derivative with antineoplastic properties, requires meticulous handling and disposal to mitigate risks associated with cytotoxic compounds.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.

Understanding this compound: Chemical and Safety Profile

Chemical Properties of this compound [1][5]

PropertyValue
Molecular FormulaC₄₄H₅₇NO₁₇
Molecular Weight871.9 g/mol
CAS Number186348-23-2
AppearanceWhite powder (based on related compounds)[6]
StorageShort term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[5] Store in a dry, dark place.[5]

Core Principles of Cytotoxic Waste Management

The fundamental principle of managing waste from antineoplastic agents like this compound is segregation. Waste is typically categorized into "trace" and "bulk" contamination levels, each with a designated disposal pathway to ensure safe and effective destruction, usually through incineration.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
GlovesDouble chemotherapy glovesProvides maximum protection against chemical permeation.[4]
GownDisposable, lint-free, solid front with back closurePrevents contamination of personal clothing.
Eye ProtectionSafety goggles or a face shieldProtects against splashes and aerosols.
Respiratory ProtectionNIOSH-approved respiratorRecommended when handling powders or when there is a risk of aerosolization.

Step-by-Step Disposal Procedures for this compound

The following protocols provide a clear, actionable framework for the safe disposal of this compound and contaminated materials.

1. Waste Segregation: Trace vs. Bulk Contamination

Proper segregation at the point of generation is critical for both safety and cost-effective disposal.

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[8] Examples include:

    • Empty vials, ampules, and packaging

    • Used gloves, gowns, and shoe covers

    • Contaminated gauze, wipes, and bench paper

    • Empty IV bags, tubing, and syringes (with no visible liquid and plunger fully depressed)[4][7]

  • Bulk Chemotherapy Waste: This includes materials that are visibly contaminated or contain more than the trace amount of the drug. Examples include:

    • Partially used vials or syringes of this compound[4]

    • Grossly contaminated PPE

    • Spill cleanup materials

2. Containerization: Using the Correct Color-Coded Bins

Designated, clearly labeled, and puncture-resistant containers are essential for preventing leaks and accidental exposures.

  • Yellow Containers for Trace Waste: All trace chemotherapy waste should be placed in designated yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Chemo."[7][8]

  • Black Containers for Bulk Waste: All bulk chemotherapy waste must be disposed of in black, hazardous waste containers.[4][8] These containers are specifically designed for hazardous pharmaceutical waste.

3. Sharps Disposal

  • Trace Contaminated Sharps: Needles, syringes, and other sharps contaminated with trace amounts of this compound should be placed in a yellow sharps container.[7]

  • Bulk Contaminated Sharps: Syringes containing more than a trace amount of this compound must be disposed of in a black hazardous waste container.[4] Do not recap needles. [4]

4. Decontamination Procedures

All surfaces and equipment that come into contact with this compound should be decontaminated. A two-step process involving a deactivating agent followed by a cleaning agent is recommended. Consult your institution's safety protocols for approved decontamination solutions.

5. Waste Pickup and Final Disposal

Waste containers should be sealed when three-quarters full. Follow your institution's procedures for requesting a hazardous waste pickup. Do not mix cytotoxic waste with other chemical or biological waste streams.[4] All chemotherapy waste is ultimately disposed of via high-temperature incineration.[7][8]

Experimental Workflow: this compound Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Ortataxel_Disposal_Workflow This compound Disposal Workflow Start This compound Waste Generation Assess_Contamination Assess Contamination Level Start->Assess_Contamination Trace_Waste Trace Waste (<3% by weight) Assess_Contamination->Trace_Waste Trace Bulk_Waste Bulk Waste (≥3% by weight) Assess_Contamination->Bulk_Waste Bulk Sharps_Check Is it a Sharp? Trace_Waste->Sharps_Check Black_Container Place in Black 'Hazardous Waste' Container Bulk_Waste->Black_Container Yellow_Container Place in Yellow 'Trace Chemo' Container Seal_Container Seal Container When 3/4 Full Yellow_Container->Seal_Container Black_Container->Seal_Container Request_Pickup Request Hazardous Waste Pickup Seal_Container->Request_Pickup Incineration High-Temperature Incineration Request_Pickup->Incineration Sharps_Check->Yellow_Container No Yellow_Sharps Place in Yellow Sharps Container Sharps_Check->Yellow_Sharps Yes Yellow_Sharps->Seal_Container

Caption: Workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant Safety Data Sheets (SDS) for the most current and detailed information.[4]

References

Essential Safety and Logistical Information for Handling Ortataxel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An official Safety Data Sheet (SDS) for Ortataxel (CAS: 186348-23-2), a novel semi-synthetic taxane, is not publicly available. The following guidance is based on established safety protocols for handling potent cytotoxic and antineoplastic agents, such as Paclitaxel and Docetaxel, which share structural and toxicological characteristics with this compound.[1][2] All personnel must receive training on the hazards and safe handling of cytotoxic drugs before working with this compound.[3]

This compound is a hazardous substance intended for research use only and should be handled with extreme caution.[4] Like other taxanes, it is suspected to be a genotoxic mutagen and may damage fertility or the unborn child.[1] There is no safe level of exposure to cytotoxic drugs.[4] Therefore, strict adherence to personal protective equipment (PPE) and disposal protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn at all times when handling this compound, from receipt and unpacking to disposal. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Activity Gloves Gown Eye/Face Protection Respiratory Protection
Unpacking/Storage 1 pair chemotherapy gloves (ASTM D6978 rated)Not required unless package is damagedSafety glassesNot required unless package is damaged
Compounding/Preparation (in a Biological Safety Cabinet) 2 pairs chemotherapy gloves (ASTM D6978 rated)Disposable, poly-coated gown with back closure[4]Face shield and goggles[4]Not required if performed in a certified BSC
Administration/Handling 2 pairs chemotherapy gloves (ASTM D6978 rated)Disposable, poly-coated gown with back closure[4]Face shield and goggles[4]NIOSH-certified N95 respirator[4]
Waste Disposal 2 pairs chemotherapy gloves (ASTM D6978 rated)Disposable, poly-coated gown with back closure[4]Face shield and gogglesNIOSH-certified N95 respirator[4]
Spill Cleanup 2 pairs heavy-duty chemotherapy glovesImpervious gownFull-face chemical splash goggles and face shieldNIOSH-certified respirator (e.g., N95 or PAPR for large spills)[4]

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Perform hand hygiene.

  • Don shoe covers and hair/beard covers.[4]

  • Don the inner pair of chemotherapy-rated gloves.

  • Don the disposable, back-closing gown, ensuring cuffs are tucked into the inner gloves.[4]

  • Don the outer pair of chemotherapy-rated gloves, pulling the cuffs over the gown sleeves.[4]

  • Don a fit-tested NIOSH-certified N95 respirator.[4]

  • Don eye and face protection (goggles and face shield).[4]

Doffing Procedure:

  • Remove the outer pair of gloves, turning them inside out.[4]

  • Remove the gown by carefully rolling it away from the body and turning it inside out. Dispose of it immediately.[4]

  • Perform hand hygiene.

  • Remove face and eye protection, handling only the straps or earpieces.

  • Remove the respirator without touching the front.

  • Remove shoe and hair covers.

  • Remove the inner pair of gloves, turning them inside out.[4]

  • Perform thorough hand hygiene with soap and water.

All disposable PPE is considered contaminated and must be disposed of immediately in a designated cytotoxic waste container.[4] Never reuse disposable PPE.[4]

Ortataxel_Handling_Workflow start Start: Receive This compound Shipment unpack Unpack in Designated Area (Wear 1 Pair Gloves) start->unpack store Store Securely (Locked, 2-8°C) unpack->store prep Prepare for Use (Don Full PPE) store->prep compound Compound/Handle in Biological Safety Cabinet prep->compound administer Experiment/ Administration compound->administer waste_gen Generate Waste (Trace, Bulk, Sharps) administer->waste_gen spill Spill Event administer->spill decontaminate Decontaminate Work Area waste_gen->decontaminate spill_kit Use Spill Kit (Full PPE) spill->spill_kit spill_kit->decontaminate doff Doff PPE Correctly decontaminate->doff dispose Dispose of Waste doff->dispose end End: Procedure Complete dispose->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Operational and Disposal Plans

All waste generated from handling this compound is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[1]

Waste Segregation and Disposal Plan:

Waste Type Description Container Disposal Method
Trace Waste Items contaminated with less than 3% of the original drug amount (e.g., used gloves, gowns, bench paper, empty vials/syringes).Yellow, rigid, leak-proof container labeled "Trace Chemotherapy Waste".Incineration at a licensed hazardous waste facility.
Bulk Waste Items contaminated with more than 3% of the original drug amount (e.g., partially full vials, expired drug, grossly contaminated materials).Black, rigid, leak-proof container labeled "Bulk Chemotherapy Waste".[1]RCRA-regulated hazardous chemical waste disposal.[1]
Sharps Waste Needles, syringes, or other sharp items contaminated with this compound.Yellow, puncture-resistant sharps container labeled "Chemo Sharps".[1]Placed inside a yellow bag or container for incineration.

Waste Disposal Protocol:

  • Segregate waste at the point of generation into the correct color-coded containers.

  • Ensure all containers are properly labeled with their contents and the appropriate hazard symbols.

  • Do not overfill containers. Seal them securely when they are three-quarters full.

  • Store sealed waste containers in a designated, secure area away from general traffic until pickup.

  • Arrange for waste pickup by a licensed hazardous waste management service.[1]

  • For disposal of unused or expired pure this compound, it must be treated as bulk hazardous chemical waste and disposed of via the institution's environmental health and safety office.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.